molecular formula C24H35ClN2O2 B1666244 AZD9056 CAS No. 345304-65-6

AZD9056

Número de catálogo: B1666244
Número CAS: 345304-65-6
Peso molecular: 419.0 g/mol
Clave InChI: HSQAARMBHJCUOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD9056 has been used in trials studying the basic science and treatment of Rheumatoid Arthritis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a puringergic P2X7 receptor antagonist

Propiedades

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345304-65-6
Record name AZD-9056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9056
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD9056: A Technical Guide to its Mechanism of Action in Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9056 is a selective antagonist of the P2X7 receptor, a key modulator of the innate immune response. This document provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its role in inhibiting inflammasome activation. Through its targeted action on the P2X7 receptor, this compound has been investigated as a potential therapeutic agent in several inflammatory diseases. This guide summarizes the available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to this compound and the P2X7 Receptor

This compound is an orally active, selective inhibitor of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel expressed on various immune cells, most notably macrophages and monocytes. Its activation by extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of downstream signaling events. A critical consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Mechanism of Action: P2X7 Receptor Antagonism and Inflammasome Inhibition

The primary mechanism of action of this compound is the competitive antagonism of the P2X7 receptor. By binding to the receptor, this compound prevents the binding of its endogenous ligand, ATP. This inhibition has several downstream consequences that ultimately suppress inflammasome-mediated inflammation.

The activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the formation of a non-selective pore in the cell membrane. This results in a significant efflux of intracellular potassium ions (K+), a critical trigger for the assembly of the NLRP3 inflammasome. The NLRP3 inflammasome consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. Upon activation, these components oligomerize, leading to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.

This compound, by blocking the initial ATP-mediated activation of the P2X7 receptor, prevents the downstream potassium efflux and consequently inhibits the assembly and activation of the NLRP3 inflammasome. This leads to a reduction in caspase-1 activation and a subsequent decrease in the maturation and release of IL-1β and IL-18.

dot

P2X7_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux Induces This compound This compound This compound->P2X7R Inhibits NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers NLRP3_inflammasome NLRP3 Inflammasome (Active Complex) NLRP3_inactive->NLRP3_inflammasome Assembly with ASC & Pro-Caspase-1 ASC ASC ASC->NLRP3_inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->NLRP3_inflammasome caspase1 Active Caspase-1 NLRP3_inflammasome->caspase1 Activates IL1b Mature IL-1β caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b secretion Secretion IL1b->secretion

Caption: this compound inhibits the P2X7 receptor, blocking ATP-induced NLRP3 inflammasome activation.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibition of P2X7 Receptor by this compound

Cell LineSpeciesIC50Reference
HEK-hP2X7Human11.2 nM[1]
BV2 microgliaMouse1-3 µM[1]

Table 2: Inhibition of IL-1β Release by this compound

Cell TypeSpeciesAgonistPotency (pIC50)Reference
Peripheral Blood MonocytesHumanBzATP7.2[2]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

This section outlines a general methodology for assessing the inhibitory effect of a compound like this compound on inflammasome activation in vitro.

In Vitro IL-1β Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method to quantify the inhibitory effect of a P2X7 antagonist on IL-1β release from primary human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., ATP or Benzoyl-ATP (BzATP))

  • This compound or other test compounds

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Culture and Priming:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value for this compound by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound.

dot

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs culture_pbmcs Culture PBMCs isolate_pbmcs->culture_pbmcs prime_lps Prime with LPS (3-4 hours) culture_pbmcs->prime_lps wash_cells Wash Cells prime_lps->wash_cells add_this compound Add this compound (30-60 min) wash_cells->add_this compound add_atp Stimulate with ATP/BzATP (30-60 min) add_this compound->add_atp collect_supernatant Collect Supernatant add_atp->collect_supernatant elisa IL-1β ELISA collect_supernatant->elisa calculate_ic50 Calculate IC50 elisa->calculate_ic50

Caption: Workflow for in vitro assessment of this compound's inhibition of IL-1β release.

Clinical and Preclinical Findings

This compound has been evaluated in both preclinical models of inflammatory diseases and in clinical trials for conditions such as rheumatoid arthritis, Crohn's disease, and hidradenitis suppurativa.

  • Rheumatoid Arthritis: In a phase IIa study, this compound showed a significant reduction in the number of swollen and tender joints compared to placebo.[3] However, a subsequent phase IIb study did not demonstrate a statistically significant effect on the primary endpoint.[3][4]

  • Crohn's Disease: A phase IIa study in patients with moderately to severely active Crohn's disease suggested a potential for this compound to improve symptoms, although it did not significantly alter inflammatory biomarkers like C-reactive protein and fecal calprotectin.

  • Hidradenitis Suppurativa: A phase 2 trial of this compound in patients with hidradenitis suppurativa did not show a significant effect on clinical disease activity. However, the study did find that this compound restored cytokine production in peripheral blood mononuclear cells, indicating a pharmacodynamic effect on the target pathway.[1]

  • Preclinical Models: In a rat model of osteoarthritis, treatment with this compound demonstrated pain-relieving and anti-inflammatory effects and reversed the increased expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cartilage tissue.[1]

Conclusion

This compound is a potent and selective antagonist of the P2X7 receptor that effectively inhibits NLRP3 inflammasome activation and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18. Its mechanism of action is well-defined, and its activity has been quantified in various in vitro systems. While clinical trials in several inflammatory conditions have yielded mixed results regarding clinical efficacy, evidence of a pharmacodynamic effect on cytokine production in humans has been observed. The preclinical data further support the role of P2X7 antagonism as a therapeutic strategy for inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound for researchers and professionals in the field of drug development.

References

Whitepaper: The Role of AZD9056 in P2X7 Receptor Antagonism and Interleukin-1β Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of the P2X7 receptor antagonist, AZD9056, and its impact on the inflammatory cytokine Interleukin-1β (IL-1β). It details the underlying signaling pathways, presents quantitative data on the inhibitory effects of this compound, and offers comprehensive experimental protocols for studying this interaction.

Introduction: The P2X7 Receptor and Inflammatory Signaling

The P2X7 receptor (P2X7R) is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells such as macrophages and monocytes.[1][2] When activated by high concentrations of extracellular ATP—often released during cellular stress or injury—the P2X7R initiates a potent pro-inflammatory cascade.[1][2][3] A key event in this cascade is the maturation and release of the highly pro-inflammatory cytokine, Interleukin-1β (IL-1β).[1][4]

The processing and release of IL-1β are tightly regulated and typically require two distinct signals. The first, a "priming" signal, often provided by microbial products like lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.[5] The second signal, delivered by P2X7R activation, triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[6][7] Activated caspase-1 then cleaves the inactive pro-IL-1β into its mature, secretable 17 kDa form.[4][5]

Given its central role in inflammation, the P2X7R is a significant therapeutic target for a range of inflammatory conditions.[1][4][8] this compound is a selective, orally active antagonist of the P2X7 receptor developed to inhibit this pathway and mitigate inflammation.[9][10][11] This document explores the mechanism of this compound and the experimental basis for its effects on IL-1β release.

The P2X7R-NLRP3 Inflammasome Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP is a critical step for inducing IL-1β release from primed immune cells. This process involves a complex and well-orchestrated signaling pathway.

  • Priming Phase (Signal 1): Cells are first primed by a stimulus such as LPS, which engages Toll-like receptors (e.g., TLR4).[5][12] This leads to the activation of transcription factors like NF-κB, resulting in the synthesis and accumulation of inactive pro-IL-1β and essential components of the NLRP3 inflammasome within the cytoplasm.[8]

  • Activation Phase (Signal 2): High concentrations of extracellular ATP bind to and activate the P2X7R.[2][13]

  • Ion Flux and Pannexin-1: P2X7R activation leads to K+ efflux and Na+/Ca2+ influx.[6] This ionic disturbance is a key trigger for the assembly of the NLRP3 inflammasome.[6] The P2X7R can also associate with the pannexin-1 hemichannel, forming a larger pore that facilitates these processes.[1][14]

  • Inflammasome Assembly: The NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, oligomerizes in response to the P2X7R-mediated signals.[6]

  • Caspase-1 Activation and IL-1β Maturation: Pro-caspase-1 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-1 then processes cytoplasmic pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1][4][5]

  • IL-1β Release: The exact mechanism of mature IL-1β release is still debated, with several models proposed, including passive release through the P2X7R-associated pore, microvesicle shedding, and exocytosis.[2]

Below is a diagram illustrating this critical signaling pathway.

P2X7_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB pro_IL1B_gene Pro-IL-1β & NLRP3 Gene Transcription NFkB->pro_IL1B_gene pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_inactive Inactive NLRP3 Inflammasome Components pro_IL1B_gene->NLRP3_inactive IL1B_mature Mature IL-1β pro_IL1B->IL1B_mature NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R IonFlux K+ Efflux Na+/Ca2+ Influx P2X7R->IonFlux This compound This compound This compound->P2X7R Inhibition IonFlux->NLRP3_active Casp1 Caspase-1 Activation NLRP3_active->Casp1 Casp1->IL1B_mature Cleavage Release IL-1β Release IL1B_mature->Release

Caption: P2X7R-mediated IL-1β release pathway and point of inhibition by this compound.

This compound: Potency and Mechanism of Action

This compound is a potent and selective antagonist of the human P2X7 receptor.[15][16] It acts by binding to the receptor and preventing the conformational changes induced by ATP, thereby blocking downstream signaling events such as ion flux and inflammasome activation.[9][17] The compound has been extensively characterized in vitro, demonstrating high affinity and efficacy in blocking P2X7R-dependent processes.

Quantitative Data on this compound Potency

The inhibitory capacity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pIC₅₀). The following table summarizes key quantitative data from in vitro studies.

Cell Type / SystemP2X7R Agonist UsedMeasured EffectpIC₅₀ (mean ± SEM)IC₅₀ (nM)Reference(s)
Human Peripheral Blood MonocytesBzATP (300 µM)IL-1β Release7.9 ± 0.1~12.6[15]
Human Peripheral Blood MonocytesBzATP (300 µM)IL-18 Release8.0 ± 0.1~10.0[15]
Human Whole BloodATP (3 mM)IL-1β Release7.2 ± 0.1~63.1[15]
Human RA Synovial CellsBzATP (1 mM)IL-1β Release8.4 ± 0.2~4.0[15]
HEK-hP2X7 Cell LineNot specifiedP2X7R Blockade-11.2[10]

Note: BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor often used in experimental settings.[13]

Experimental Protocols

To assess the efficacy of P2X7 receptor antagonists like this compound, a robust in vitro cell-based assay is essential. The following protocol describes a standard method using LPS-primed human monocytes.

Protocol: In Vitro Inhibition of IL-1β Release from Human Monocytes

Objective: To determine the dose-dependent inhibition of P2X7R-mediated IL-1β release by this compound in primary human peripheral blood monocytes (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Ficoll-Paque™ for PBMC isolation

  • RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • P2X7R agonist: ATP or BzATP

  • This compound (and vehicle control, e.g., DMSO)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • Standard laboratory equipment (centrifuge, incubator, etc.)

Methodology:

  • Cell Preparation:

    • Primary Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 1-2 hours. Wash away non-adherent cells to enrich for monocytes.

    • THP-1 Cells: Culture THP-1 cells according to supplier recommendations. Differentiate cells into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) if required by the experimental design, followed by a rest period.

  • Priming (Signal 1):

    • Replace the medium with fresh RPMI containing a low concentration of LPS (e.g., 1-10 ng/mL).[18]

    • Incubate for 3-4 hours at 37°C, 5% CO₂. This step upregulates pro-IL-1β expression.[13]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • After the priming step, gently wash the cells and add the medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle-only control.

    • Pre-incubate with the inhibitor for 30-60 minutes at 37°C.[19]

  • Activation (Signal 2):

    • Add the P2X7R agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) to each well.[13][19] Include a negative control group with no agonist stimulation.

    • Incubate for an additional 30-60 minutes.[19]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated, agonist-stimulated control.

    • Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_setup Cell Preparation cluster_exp Experimental Steps cluster_analysis Data Acquisition & Analysis start Isolate/Culture Human Monocytes seed Seed Cells in 96-Well Plate start->seed prime Signal 1: Prime with LPS (3-4 hours) seed->prime inhibit Add this compound Dilutions (30-60 min pre-incubation) prime->inhibit activate Signal 2: Stimulate with ATP or BzATP (30-60 min) inhibit->activate collect Collect Supernatants activate->collect elisa Measure IL-1β via ELISA collect->elisa analyze Calculate % Inhibition & IC50 Value elisa->analyze end Results analyze->end

Caption: Workflow for an in vitro IL-1β release inhibition assay.

Clinical Context and Conclusion

This compound has been evaluated in clinical trials for inflammatory diseases, including rheumatoid arthritis.[17][20] While a Phase IIa study showed some positive signals, a subsequent larger Phase IIb trial did not demonstrate a statistically significant effect on the primary endpoints compared to placebo.[21] Similar negative results were observed in a trial for hidradenitis suppurativa.[22] These outcomes highlight the complexity of translating potent in vitro antagonism into clinical efficacy for multifactorial inflammatory diseases.

References

AZD9056: A Technical Guide to its Modulation of Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9056 is a potent and selective antagonist of the P2X7 receptor, a key component of the purinergic signaling pathway. This document provides a comprehensive technical overview of this compound's role in modulating this pathway, with a focus on its mechanism of action, impact on inflammatory cascades, and relevant experimental data. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to Purinergic Signaling and the P2X7 Receptor

Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP).[1] When released into the extracellular space due to cellular stress or damage, ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors on neighboring cells.[2]

The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP.[3] Its activation triggers a cascade of downstream events, most notably the formation of a non-selective pore, leading to ion flux changes, and the activation of the NLRP3 inflammasome.[4][5] This, in turn, leads to the maturation and release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a critical regulator of inflammatory responses.[3][6]

This compound: Mechanism of Action

This compound is a selective antagonist of the P2X7 receptor.[7][8] By binding to the receptor, it allosterically inhibits the channel's opening in response to ATP, thereby preventing the influx of cations like Ca²⁺ and Na⁺ and the efflux of K⁺.[4] This inhibitory action is central to its anti-inflammatory properties, as it directly blocks the initial trigger for NLRP3 inflammasome assembly and subsequent cytokine release.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line/SystemAgonist (Concentration)This compound Potency (IC50 / pIC50)Reference
P2X7 Receptor AntagonismHEK-hP2X7 cells-IC50: 11.2 nM[6]
IL-1β Release InhibitionHuman peripheral blood monocytesBzATPpIC50: 7.2[9]
IL-18 Release InhibitionHuman peripheral blood monocytesBzATPpIC50: 8.0[9]
Inhibition of Cell Viability ReductionHEK-hP2X7 cellsATP (2.5 mM) or BzATP (0.25 mM)-[6]
Inhibition of ATP-induced melanogenesisHuman epidermal melanocytesATP10 nmol/L reverted the effect[8]
Inhibition of Calcium InfluxGastric cancer cells (AGS and HGC-27)ATP (200 μM)Decreased ATP-induced influx[10]

Table 2: Preclinical and Clinical Data for this compound

Study TypeModelThis compound DosingKey FindingsReference
Preclinical (In Vivo)Rat model of osteoarthritis (MIA-induced)Intra-articular injectionReversed the upregulation of IL-1β, IL-6, TNF-α, and MMP-13.[11]
Preclinical (In Vivo)Rat streptococcal cell wall (SCW) arthritis model-Reduced articular inflammation and erosive progression.[7]
Clinical Trial (Phase IIa)Rheumatoid Arthritis400 mg/day65% of recipients responded at the ACR20 level compared to 27% of placebo.[12]
Clinical Trial (Phase IIb)Rheumatoid Arthritis50, 100, 200, or 400 mg once daily for 6 monthsNo clinically or statistically significant effect on RA relative to placebo.[12]
Clinical Trial (Phase IIa)Crohn's Disease200 mg once daily for 28 daysDrop in CDAI from 311 to 242 (p=0.049 vs placebo).[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and typical experimental workflows used to assess its activity.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux This compound This compound This compound->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b Pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β Release proIL1b->IL1b

Caption: P2X7 Receptor Signaling Pathway and this compound Inhibition.

IL1b_Release_Workflow cluster_workflow Experimental Workflow: IL-1β Release Assay start 1. Culture Immune Cells (e.g., Human Monocytes) prime 2. Prime with LPS (to induce pro-IL-1β expression) start->prime treat 3. Pre-incubate with this compound (or vehicle control) prime->treat stimulate 4. Stimulate with P2X7 Agonist (e.g., ATP or BzATP) treat->stimulate collect 5. Collect Supernatant stimulate->collect quantify 6. Quantify IL-1β (e.g., ELISA) collect->quantify

Caption: Workflow for In Vitro IL-1β Release Assay.

Detailed Experimental Protocols

In Vitro Inhibition of IL-1β Release from Human Monocytes

This protocol is adapted from studies evaluating the effect of P2X7 antagonists on cytokine release.[9]

Objective: To quantify the inhibitory effect of this compound on ATP-induced IL-1β release from primary human peripheral blood monocytes.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Benzoylbenzoyl-ATP (BzATP)

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Enrich for monocytes using adherence purification or magnetic cell sorting.

  • Cell Culture: Seed the isolated monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere for 2 hours.

  • LPS Priming: Prime the cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Wash the cells with sterile PBS to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as BzATP (e.g., 100 µM), for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.

  • Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control. Determine the pIC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

In Vivo Assessment in a Rat Model of Osteoarthritis

This protocol is based on a study investigating the effects of this compound in a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats.[11]

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a preclinical model of osteoarthritis.

Materials:

  • Wistar rats

  • Monosodium iodoacetate (MIA)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Equipment for behavioral testing (e.g., von Frey filaments, dynamic weight bearing apparatus)

  • Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines, Western blot reagents)

Procedure:

  • Animal Model Induction: Anesthetize Wistar rats. Induce osteoarthritis via a single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of sterile saline) into the right knee joint.

  • Treatment: Following MIA injection, administer this compound via a relevant route (e.g., intra-articular injection or systemic administration) at various doses. A control group should receive vehicle.

  • Behavioral Assessment: At specified time points post-MIA injection, assess pain-related behaviors. This can include measuring mechanical allodynia using von Frey filaments or assessing weight-bearing deficits.

  • Biochemical Analysis: At the end of the study, euthanize the animals and collect knee joint cartilage and synovial fluid.

  • Cytokine and Marker Analysis: Homogenize the cartilage tissue and measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and matrix metalloproteinase-13 (MMP-13) using ELISA or Western blot.

  • Data Analysis: Compare the behavioral scores and biomarker levels between the this compound-treated groups and the vehicle control group to determine the efficacy of the antagonist.

Conclusion

This compound is a well-characterized P2X7 receptor antagonist that effectively modulates purinergic signaling by inhibiting ATP-induced inflammatory responses. Its mechanism of action, centered on the blockade of the P2X7 ion channel and subsequent inhibition of the NLRP3 inflammasome, has been demonstrated in a variety of in vitro and preclinical models. While clinical trials in some inflammatory conditions have shown limited efficacy, the data presented in this guide underscore the potential of P2X7 receptor antagonism as a therapeutic strategy. Further research may elucidate specific patient populations or disease contexts where this compound or other P2X7 antagonists could provide significant clinical benefit. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at further exploring the role of this compound and purinergic signaling in health and disease.

References

AZD9056: A Technical Guide to its Downstream Effects on Cytokine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a crucial role in the inflammatory cascade. Activation of P2X7R by extracellular adenosine triphosphate (ATP), often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes the activation of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Consequently, antagonism of P2X7R by agents such as this compound presents a compelling therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth analysis of the downstream effects of this compound on cytokine profiles, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: P2X7R Antagonism

This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting the signaling cascade that leads to the production and release of key inflammatory cytokines. Under pathological conditions, high concentrations of extracellular ATP bind to and activate the P2X7R. This activation leads to the formation of a non-selective membrane pore, causing an efflux of potassium ions (K+) from the cell. This K+ efflux is a critical step in the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, biologically active forms, which are then released from the cell to propagate the inflammatory response. By blocking the P2X7R, this compound prevents these initial ion flux changes, thereby inhibiting NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18.[1][2]

Downstream Effects on Cytokine Profiles: Preclinical and Clinical Evidence

The impact of this compound on cytokine profiles has been investigated in various preclinical models and clinical trials. While the preclinical data demonstrate a clear anti-inflammatory effect through cytokine modulation, the clinical findings have been more nuanced.

Preclinical Data: Osteoarthritis Rat Model

In a preclinical study using a monosodium iodoacetate (MIA)-induced rat model of osteoarthritis, treatment with this compound demonstrated significant anti-inflammatory effects. The study reported that this compound reversed the upregulated expression of several key pro-inflammatory cytokines in the cartilage tissue of the osteoarthritic rats.[3][4]

CytokineEffect of this compound Treatment
Interleukin-1β (IL-1β)Reversed MIA-induced upregulation[3][4]
Interleukin-6 (IL-6)Reversed MIA-induced upregulation[3][4]
Tumor Necrosis Factor-α (TNF-α)Reversed MIA-induced upregulation[3][4]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in a Rat Model of Osteoarthritis.

Clinical Trial Data: Rheumatoid Arthritis

A phase IIb clinical trial evaluated the efficacy of this compound in patients with active rheumatoid arthritis. The study, however, did not show a statistically significant effect on the primary clinical endpoints. Notably, the publication states that "no effect on acute-phase response was observed."[4] The acute-phase response is, in part, driven by pro-inflammatory cytokines like IL-6, which stimulates the liver to produce C-reactive protein (CRP). The lack of effect on this response suggests that at the doses tested in this patient population, this compound did not produce a systemic reduction in key inflammatory cytokines.

Clinical Trial Data: Hidradenitis Suppurativa

A phase 2 clinical trial of this compound in patients with hidradenitis suppurativa also did not meet its primary clinical endpoint. However, the study reported an interesting finding related to cytokine production. The abstract mentions that this compound "restores cytokine production in peripheral blood mononuclear cells."[5] Without the full-text publication, the precise details of which cytokines were "restored" and the quantitative nature of this effect remain to be fully elucidated. This finding suggests a potential immunomodulatory role for this compound that may not be a simple suppression of all inflammatory cytokines.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the key experiments cited in the investigation of this compound's effects on cytokine profiles.

Protocol 1: Cytokine Measurement in Rat Cartilage Homogenates (ELISA)

This protocol is based on methodologies commonly used in preclinical osteoarthritis research.

1. Sample Collection and Preparation:

  • Articular cartilage is harvested from the knee joints of the experimental rats (control, MIA-induced, and MIA-induced treated with this compound).

  • The cartilage tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • For analysis, the frozen tissue is pulverized using a mortar and pestle.

  • The powdered tissue is then homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • The homogenate is centrifuged at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • The resulting supernatant (cartilage lysate) is carefully collected for cytokine analysis.

2. ELISA Procedure:

  • Commercially available ELISA kits for rat IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.

  • Briefly, a 96-well microplate is coated with a capture antibody specific for the target cytokine.

  • The plate is washed, and the cartilage lysate samples and standards are added to the wells.

  • After incubation, the plate is washed again, and a biotinylated detection antibody is added.

  • Following another incubation and washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.

  • The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • The concentration of each cytokine in the samples is determined by interpolating from the standard curve.

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs) (Luminex Assay)

This protocol is a standard method for assessing cytokine production from immune cells in clinical trials.

1. PBMC Isolation and Culture:

  • Whole blood is collected from study participants into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Cells are counted, and their viability is assessed using a method like trypan blue exclusion.

  • PBMCs are then cultured at a specific density (e.g., 1 x 10^6 cells/mL) in the presence or absence of a stimulant (e.g., lipopolysaccharide [LPS]) and with or without this compound at various concentrations.

2. Sample Collection:

  • After a defined incubation period (e.g., 24 or 48 hours), the cell culture supernatants are collected by centrifugation to pellet the cells.

  • The supernatants are stored at -80°C until analysis.

3. Luminex Assay Procedure:

  • A commercially available multiplex cytokine assay kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel) is used.

  • Antibody-coupled magnetic beads, each specific for a different cytokine, are added to the wells of a 96-well plate.

  • The plate is washed, and the collected cell culture supernatants and standards are added to the wells.

  • After incubation and washing, a biotinylated detection antibody cocktail is added.

  • Following another incubation and wash, streptavidin-phycoerythrin (PE) is added.

  • The plate is then read on a Luminex instrument, which simultaneously measures the identity of each bead (and thus the cytokine) and the amount of PE fluorescence (proportional to the cytokine concentration).

  • Data is analyzed using the instrument's software to determine the concentrations of multiple cytokines in each sample.

Visualizations

Signaling Pathway

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor (this compound Target) ATP->P2X7R Binds and Activates K_efflux K+ Efflux P2X7R->K_efflux Induces Pore Formation NLRP3_inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_inflammasome Triggers pro_caspase1 Pro-Caspase-1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β pro_IL18 Pro-IL-18 IL1b Mature IL-1β pro_IL1b->IL1b Cleavage release Release IL1b->release IL18 Mature IL-18 pro_IL18->IL18 Cleavage IL18->release

Caption: P2X7R signaling cascade leading to cytokine release.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Model (Osteoarthritis) cluster_clinical Clinical Trial (e.g., HS, RA) animal_model Induce OA in Rats (MIA Injection) treatment_preclinical Treat with this compound or Vehicle animal_model->treatment_preclinical sample_collection_preclinical Harvest Articular Cartilage treatment_preclinical->sample_collection_preclinical analysis_preclinical Measure Cytokines (IL-1β, IL-6, TNF-α) via ELISA sample_collection_preclinical->analysis_preclinical patient_recruitment Recruit Patients treatment_clinical Administer this compound or Placebo patient_recruitment->treatment_clinical sample_collection_clinical Collect Peripheral Blood treatment_clinical->sample_collection_clinical pbmc_isolation Isolate PBMCs sample_collection_clinical->pbmc_isolation cell_culture Culture PBMCs +/- Stimulant pbmc_isolation->cell_culture analysis_clinical Profile Cytokines in Supernatant (Luminex Assay) cell_culture->analysis_clinical

Caption: Workflow for assessing this compound's effect on cytokines.

Conclusion

This compound, a selective P2X7R antagonist, demonstrates a clear capacity to modulate pro-inflammatory cytokine production in preclinical models, consistent with its mechanism of action of inhibiting the P2X7R-NLRP3 inflammasome axis. Specifically, in a rat model of osteoarthritis, this compound was shown to reverse the upregulation of IL-1β, IL-6, and TNF-α. However, the translation of these findings to the clinical setting has been less direct. In a phase IIb trial in rheumatoid arthritis, this compound did not significantly impact the acute-phase response, suggesting a lack of systemic cytokine suppression. Conversely, a phase 2 trial in hidradenitis suppurativa hinted at a more complex immunomodulatory role, with the compound reportedly "restoring" cytokine production in PBMCs. Further investigation and the publication of full clinical trial data are necessary to fully elucidate the downstream effects of this compound on the human cytokine network in various disease states. The detailed experimental protocols provided herein offer a framework for such future research, which will be critical in determining the therapeutic potential of P2X7R antagonism.

References

The Role of AZD9056 in Modulating Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and chronic pain. Microglia, the resident immune cells of the central nervous system (CNS), are key players in initiating and propagating the neuroinflammatory cascade. A pivotal signaling pathway implicated in this process is the activation of the P2X7 receptor (P2X7R), an ATP-gated ion channel, which subsequently triggers the assembly of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

AZD9056 is a selective antagonist of the P2X7 receptor, and as such, represents a promising therapeutic agent for the modulation of neuroinflammation.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the P2X7 receptor.[1] In the context of neuroinflammation, the activation of P2X7R on microglia by high concentrations of extracellular ATP, often released from damaged neurons, is a key initiating event. This activation leads to cation influx, potassium efflux, and the formation of a large, non-selective pore. The subsequent potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome complex. This multi-protein platform then facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2] By blocking the P2X7 receptor, this compound effectively inhibits these downstream events, thereby reducing the production and release of key pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the available quantitative data for this compound in relevant in vitro systems.

Parameter Cell Line Value Assay Reference
IC50 Mouse Microglia BV21-3 µMInhibition of BzATP-induced currents[3][4]
IC50 HEK-hP2X711.2 nMInhibition of BzATP-induced Ca2+ influx[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in P2X7R-mediated neuroinflammation and the point of intervention for this compound.

P2X7R_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Induces This compound This compound This compound->P2X7R Inhibits NLRP3_activation NLRP3 Inflammasome Assembly & Activation K_efflux->NLRP3_activation Triggers caspase1 Active Caspase-1 NLRP3_activation->caspase1 Activates pro_caspase1 Pro-Caspase-1 pro_caspase1->caspase1 IL1b Mature IL-1β caspase1->IL1b Cleaves IL18 Mature IL-18 caspase1->IL18 Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b secretion Secretion IL1b->secretion pro_IL18 Pro-IL-18 pro_IL18->IL18 IL18->secretion neuroinflammation Neuroinflammation secretion->neuroinflammation

Caption: Canonical P2X7R-NLRP3 inflammasome signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of neuroinflammation.

Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal rodent brains.

Materials:

  • Neonatal rodent pups (P0-P2)

  • Hank's Balanced Salt Solution (HBSS), ice-cold

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin (0.25%)

  • DNase I

  • 70 µm cell strainer

  • Poly-D-lysine coated T-75 flasks

Procedure:

  • Euthanize neonatal pups according to approved institutional animal care and use committee protocols.

  • Dissect cortices in ice-cold HBSS and remove meninges.

  • Mince the tissue and incubate in trypsin and DNase I solution at 37°C for 15 minutes.

  • Neutralize trypsin with DMEM containing FBS.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend in culture medium.

  • Plate the mixed glial cell suspension in poly-D-lysine coated T-75 flasks.

  • After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

  • To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing detached microglia, centrifuge, and re-plate for experiments.

In Vitro Microglial Activation and this compound Treatment

This protocol outlines the stimulation of primary microglia and treatment with this compound.

Materials:

  • Primary microglial cultures

  • Lipopolysaccharide (LPS)

  • ATP or BzATP (a more stable P2X7R agonist)

  • This compound

  • Culture medium

Procedure:

  • Plate primary microglia at a desired density in 24-well or 96-well plates.

  • Allow cells to adhere overnight.

  • For priming, treat cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with a P2X7R agonist such as ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes.

  • Collect the cell culture supernatant for cytokine analysis and lyse the cells for gene expression analysis.

Experimental_Workflow A Isolate Primary Microglia B Culture Microglia (7-10 days) A->B C Prime with LPS (4-6 hours) B->C D Pre-treat with this compound (30-60 min) C->D E Stimulate with ATP/BzATP (30-60 min) D->E F Collect Supernatant E->F G Lyse Cells E->G H ELISA for IL-1β F->H I qPCR for Inflammatory Genes G->I

Caption: Experimental workflow for in vitro evaluation of this compound.

Measurement of IL-1β by ELISA

This protocol describes the quantification of secreted IL-1β in culture supernatants.

Materials:

  • IL-1β ELISA kit (commercially available)

  • Culture supernatants from the in vitro activation assay

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody against IL-1β.

  • Block non-specific binding sites.

  • Add standards and experimental samples (culture supernatants) to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Analysis of Inflammatory Gene Expression by qPCR

This protocol details the measurement of mRNA levels of inflammatory genes in microglia.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Il1b, Tnf, Nos2) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Extract total RNA from the cell lysates using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Pharmacokinetics and Brain Penetration

A critical consideration for any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. At present, specific pharmacokinetic and brain penetration data for this compound in preclinical models of neuroinflammation are not publicly available. This represents a significant knowledge gap that needs to be addressed in future studies to fully evaluate the therapeutic potential of this compound for neurological disorders. For a P2X7 antagonist to be effective in the CNS, it must exhibit sufficient brain penetration and a pharmacokinetic profile that allows for sustained target engagement.

Discussion and Future Directions

This compound, as a selective P2X7R antagonist, holds considerable promise as a modulator of neuroinflammation. The existing in vitro data demonstrates its ability to inhibit P2X7R activity in microglial cells. However, the lack of comprehensive in vivo data in relevant neuroinflammatory models and the absence of brain pharmacokinetic data are significant limitations.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This should include behavioral assessments and quantification of neuroinflammatory markers in the CNS.

  • Pharmacokinetics and brain penetration: Determining the ability of this compound to cross the BBB and achieve and maintain therapeutic concentrations in the brain.

  • Dose-response studies: Establishing a clear dose-response relationship for the inhibition of cytokine release from primary microglia and in vivo.

  • Investigation of non-canonical pathways: Exploring whether this compound modulates any non-canonical P2X7R-mediated signaling pathways in microglia.

  • Effects on microglial phagocytosis: Investigating the impact of this compound on the phagocytic capacity of microglia, which is crucial for clearing cellular debris and protein aggregates in the CNS.[5]

Conclusion

This compound is a potent and selective P2X7 receptor antagonist with a clear mechanism of action for dampening neuroinflammation. While early in vitro data is encouraging, further preclinical studies are imperative to validate its therapeutic potential for neurological disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the role of this compound in modulating neuroinflammation and to address the current knowledge gaps. The successful translation of this compound to the clinic will depend on a thorough understanding of its in vivo efficacy, safety, and CNS pharmacokinetic profile.

References

AZD9056: A P2X7 Antagonist for Inhibiting Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis, the process by which cancer cells spread to distant organs, is a major cause of cancer-related mortality. Cell migration and invasion are critical early steps in the metastatic cascade. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in promoting cancer cell motility. AZD9056 is a potent and selective antagonist of the P2X7R. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell migration and invasion, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of P2X7R antagonism as an anti-cancer therapeutic strategy.

Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-migratory and anti-invasive effects by specifically inhibiting the P2X7 receptor. The P2X7R is a trimeric ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), a scenario often found in the tumor microenvironment. Upon activation, the P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events that promote cell migration and invasion. By binding to and blocking the P2X7R, this compound prevents ATP-mediated channel opening, thereby abrogating the subsequent signaling pathways that drive cancer cell motility.

Data Presentation: Effects of this compound on Cancer Cell Migration and Invasion

Current research indicates that this compound effectively inhibits cancer cell migration and invasion in various cancer types, including colon and gastric cancer. The available data, while demonstrating a significant inhibitory effect, is largely qualitative. Further quantitative studies are required to establish dose-response relationships and the precise extent of inhibition in different cancer cell lines.

Cancer Type Cell Line(s) Assay(s) This compound Concentration Observed Effect Reference(s)
Colon CancerLOVO, SW480Migration and Invasion Assays10 µMSignificantly inhibited ATP-induced cell migration and invasion.[1]
Gastric CancerNot SpecifiedProliferation, Migration, and Invasion AssaysNot SpecifiedInhibited ATP-induced proliferation, migration, and invasion of gastric cancer cells.[2]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of the P2X7 receptor has been shown to impact key signaling pathways that are crucial for cancer cell migration and invasion. The two primary pathways identified are the STAT3 and PI3K/Akt pathways.

STAT3 Signaling Pathway

Activation of the P2X7R by ATP can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell migration and invasion, such as those encoding matrix metalloproteinases (MMPs). This compound, by blocking P2X7R, prevents ATP-induced STAT3 activation, thereby downregulating the expression of these pro-migratory and pro-invasive genes.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP ATP P2X7R P2X7R ATP->P2X7R Activates STAT3 STAT3 P2X7R->STAT3 Leads to Phosphorylation This compound This compound This compound->P2X7R Inhibits p-STAT3 p-STAT3 STAT3->p-STAT3 Gene_Transcription Gene Transcription (e.g., MMPs) p-STAT3->Gene_Transcription Promotes Migration_Invasion Cell Migration & Invasion Gene_Transcription->Migration_Invasion Drives

This compound inhibits the P2X7R-STAT3 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell motility. P2X7R activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival, proliferation, migration, and invasion. By blocking the P2X7R, this compound prevents the activation of the PI3K/Akt pathway, thereby inhibiting these pro-tumorigenic processes.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP P2X7R P2X7R ATP->P2X7R Activates PI3K PI3K P2X7R->PI3K Activates This compound This compound This compound->P2X7R Inhibits Akt Akt PI3K->Akt Leads to Phosphorylation p-Akt p-Akt Akt->p-Akt Downstream_Effectors Downstream Effectors p-Akt->Downstream_Effectors Activates Migration_Invasion Cell Migration & Invasion Downstream_Effectors->Migration_Invasion Drives

This compound inhibits the P2X7R-PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on cancer cell migration and invasion.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach approximately 90-100% confluency.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) to the respective wells.

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0 using a phase-contrast microscope. Mark the position of the image to ensure the same field is captured at subsequent time points.

  • Incubation: Return the plate to the incubator.

  • Time-Lapse Imaging: Capture images of the wound at regular intervals (e.g., every 6, 12, and 24 hours) at the marked positions.

  • Data Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.

G Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Wound Create a scratch in the monolayer Seed_Cells->Create_Wound Wash Wash with PBS Create_Wound->Wash Add_Treatment Add this compound or vehicle control Wash->Add_Treatment Image_T0 Capture initial image (T=0) Add_Treatment->Image_T0 Incubate Incubate at 37°C Image_T0->Incubate Image_Timepoints Capture images at subsequent time points Incubate->Image_Timepoints Analyze_Data Measure wound closure Image_Timepoints->Analyze_Data End End Analyze_Data->End

Workflow for the Wound Healing Assay.
Transwell Migration Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Protocol:

  • Insert Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum, FBS) to the lower chamber of the wells.

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10⁵ cells/mL).

  • Treatment: Add this compound (e.g., 10 µM) or vehicle control to the cell suspension.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (typically 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

  • Image Acquisition: After washing and drying, capture images of the stained cells using a microscope.

  • Quantification: Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

  • Assay Procedure: Follow steps 2-10 of the Transwell Migration Assay protocol. The key difference is that cells must degrade and invade through the Matrigel barrier to reach the lower chamber.

G Start Start Prepare_Inserts Prepare Transwell inserts (Coat with Matrigel for invasion) Start->Prepare_Inserts Add_Chemoattractant Add chemoattractant to lower chamber Prepare_Inserts->Add_Chemoattractant Prepare_Cells Prepare cell suspension in serum-free medium Add_Chemoattractant->Prepare_Cells Add_Treatment Add this compound or vehicle control Prepare_Cells->Add_Treatment Seed_Cells Seed cells into upper chamber Add_Treatment->Seed_Cells Incubate Incubate at 37°C Seed_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated/invaded cells Remove_Non_Migrated->Fix_Stain Quantify Quantify cells Fix_Stain->Quantify End End Quantify->End

Workflow for Transwell Migration/Invasion Assays.
Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound and/or an agonist like ATP for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of cancer cell migration and invasion through its targeted antagonism of the P2X7 receptor. Its ability to modulate the pro-tumorigenic STAT3 and PI3K/Akt signaling pathways provides a strong rationale for its further investigation as a novel anti-cancer agent. Future research should focus on obtaining robust quantitative data on the efficacy of this compound in a wider range of cancer types and in vivo models. Furthermore, exploring the potential for synergistic effects when combined with other anti-cancer therapies could open new avenues for the treatment of metastatic disease. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound.

References

Unraveling Species-Specific Efficacy of AZD9056: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056, a selective antagonist of the P2X7 receptor, has been a subject of extensive investigation for its potential therapeutic role in inflammatory diseases. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Despite promising preclinical data in rodent models, this compound failed to demonstrate significant clinical efficacy in human trials for conditions like rheumatoid arthritis and Crohn's disease. This discrepancy highlights a critical challenge in drug development: species-specific differences in drug response. This technical guide provides an in-depth analysis of the available data to understand the species-specific variations in the efficacy of this compound, offering valuable insights for researchers and drug development professionals in the field of inflammation and purinergic signaling.

Mechanism of Action: The P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events. This signaling is pivotal in the inflammatory response. This compound is designed to block this pathway by antagonizing the P2X7 receptor.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Triggers This compound This compound This compound->P2X7R Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b IL18 Mature IL-18 Release Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Figure 1: P2X7 Receptor Signaling Pathway and this compound Inhibition.

Species-Specific Efficacy: Preclinical vs. Clinical Data

A significant disparity exists between the efficacy of P2X7 antagonism in preclinical rodent models and human clinical trials. While a synthologue of this compound demonstrated therapeutic effects in rat models of inflammatory arthritis, this compound itself failed to show a statistically significant benefit in human patients with similar conditions.

Preclinical Efficacy in Rodent Models

Studies in rat models of osteoarthritis and rheumatoid arthritis have shown that inhibition of the P2X7 receptor leads to a reduction in inflammation and disease severity.

Preclinical Study Animal Model Key Findings Citation
OsteoarthritisMonosodium Iodoacetate (MIA)-induced OA in Wistar ratsThis compound treatment resulted in pain-relieving and anti-inflammatory effects. It reversed the increased expression of IL-1β, IL-6, TNF-α, and MMP-13 in cartilage tissues.[1]
Rheumatoid ArthritisStreptococcal Cell Wall (SCW)-induced arthritis in ratsInhibition of the P2X7 receptor with a synthologue inhibitor reduced articular inflammation and erosive progression.[2]
Clinical Efficacy in Humans

In contrast to the promising preclinical results, clinical trials of this compound in human inflammatory diseases have been largely disappointing.

Clinical Trial Indication Key Findings Citation
Phase IIa/IIbRheumatoid ArthritisThis compound did not demonstrate a clinically or statistically significant effect on RA symptoms compared to placebo.[3]
Phase IIaCrohn's DiseaseWhile well-tolerated, this compound did not significantly reduce inflammatory biomarkers. A potential effect on abdominal pain was suggested.[4]

The Molecular Basis for Species-Specific Differences

A key structural difference lies at position 95 of the P2X7 receptor. In the human receptor, this position is occupied by a phenylalanine (Phe95), whereas in the rat receptor, it is a leucine. This single amino acid substitution can significantly alter the binding pocket and affect the affinity and efficacy of allosteric modulators. It is plausible that this compound's interaction with the P2X7 receptor is highly sensitive to this and other subtle structural variations between the human and rodent orthologs.

The statement that a "synthologue inhibitor" of this compound was used in rat studies due to the "exquisite species specificity of this compound" strongly supports this hypothesis, indicating that this compound itself has poor activity on the rat P2X7 receptor.

Species_Difference cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor Human_R Binding Pocket (contains Phe95) Efficacy_H Low Clinical Efficacy in Humans Human_R->Efficacy_H Leads to Rat_R Binding Pocket (contains Leu95) Efficacy_R High Preclinical Efficacy in Rats Rat_R->Efficacy_R Leads to This compound This compound This compound->Human_R High Affinity (Hypothesized) This compound->Rat_R Low Affinity (Inferred) Synthologue Synthologue Inhibitor Synthologue->Rat_R High Affinity

Figure 2: Hypothesized Basis for Species-Specific Efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of P2X7 antagonists in rodent models.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model mimics the cartilage degradation and pain associated with human osteoarthritis.

MIA_Protocol start Start: Male Wistar Rats anesthesia Anesthesia (e.g., Isoflurane) start->anesthesia injection Intra-articular Injection of MIA (e.g., 1 mg in 50 µL saline) into the knee joint anesthesia->injection treatment Treatment with this compound or Vehicle Control injection->treatment assessment Assessment of Pain and Inflammation (e.g., paw withdrawal threshold, histopathology of cartilage) treatment->assessment end End of Study assessment->end

Figure 3: Experimental Workflow for MIA-Induced Osteoarthritis in Rats.

Protocol Details:

  • Animal Model: Male Wistar rats are typically used.

  • Induction: Osteoarthritis is induced by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint. A common dose is 1 mg of MIA dissolved in 50 µL of sterile saline.[5]

  • Treatment: Following MIA injection, animals are treated with this compound or a vehicle control, typically administered orally.

  • Assessments: Efficacy is evaluated through behavioral tests for pain (e.g., von Frey filaments to measure mechanical allodynia) and histological analysis of the joint cartilage to assess degradation and inflammation.

Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This model is used to study the inflammatory and destructive aspects of rheumatoid arthritis.

SCW_Protocol start Start: Lewis Rats injection Intraperitoneal Injection of Streptococcal Cell Wall (SCW) peptidoglycan-polysaccharide (PG-PS) start->injection arthritis Development of Biphasic Arthritis (Acute and Chronic Phases) injection->arthritis treatment Treatment with P2X7 Antagonist or Vehicle Control arthritis->treatment assessment Assessment of Arthritis Severity (e.g., joint swelling, histological scoring, radiographic analysis of bone erosion) treatment->assessment end End of Study assessment->end

Figure 4: Experimental Workflow for SCW-Induced Arthritis in Rats.

Protocol Details:

  • Animal Model: Female Lewis rats are highly susceptible and commonly used.

  • Induction: Arthritis is induced by a single intraperitoneal injection of an aqueous suspension of Group A SCW peptidoglycan-polysaccharide (PG-PS).[2][6]

  • Disease Course: The resulting arthritis is biphasic, with an acute inflammatory phase followed by a chronic, erosive phase.

  • Treatment: The P2X7 antagonist or vehicle is administered during the development of arthritis.

  • Assessments: Disease progression is monitored by measuring joint diameter, clinical scoring of arthritis severity, and histological and radiographic analysis of joint inflammation and bone erosion.[2]

Conclusion and Future Directions

The case of this compound serves as a critical reminder of the importance of understanding species-specific pharmacology in drug development. The failure of this compound in human clinical trials, despite promising preclinical data in rodents, is likely attributable to structural differences in the P2X7 receptor between species, leading to variations in drug affinity and efficacy.

For future research in targeting the P2X7 receptor, the following should be considered:

  • Early Species Cross-Reactivity Studies: It is imperative to conduct in vitro assays to determine the binding affinity and functional potency of drug candidates on P2X7 receptors from various species, including human, rat, and mouse, early in the drug discovery process.

  • Humanized Animal Models: The use of "humanized" animal models, which express the human P2X7 receptor, could provide more predictive preclinical data on the efficacy of drug candidates.

  • Structural Biology: Elucidating the high-resolution structures of P2X7 receptors from different species in complex with antagonists can guide the design of novel compounds with improved cross-species activity or with specific selectivity profiles.

By carefully considering these factors, researchers and drug developers can mitigate the risks of translational failures and increase the likelihood of success in bringing novel P2X7 receptor-targeted therapies to the clinic.

References

AZD9056: A Technical Review of its Investigation in Chronic Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, particularly in the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This mechanism has positioned this compound as a therapeutic candidate for a range of chronic inflammatory diseases. This technical guide provides an in-depth review of the key studies investigating this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the P2X7-NLRP3 Inflammasome Pathway

This compound exerts its anti-inflammatory effects by blocking the P2X7 receptor, a key step in the inflammasome activation cascade. In response to cellular danger signals, such as high extracellular ATP, the P2X7 receptor is activated, leading to potassium efflux and the assembly of the NLRP3 inflammasome. This multi-protein complex then facilitates the cleavage of pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. By antagonizing the P2X7 receptor, this compound aims to inhibit this entire downstream signaling pathway, thereby reducing the production of potent inflammatory mediators.

P2X7_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux This compound This compound This compound->P2X7 Inhibits NLRP3_activation NLRP3 Inflammasome Assembly K_efflux->NLRP3_activation pro_caspase1 Pro-Caspase-1 NLRP3_activation->pro_caspase1 activates caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b inflammation Inflammation IL1b->inflammation

Caption: this compound Mechanism of Action. Max Width: 760px.

Clinical Studies in Chronic Inflammatory Diseases

This compound has been evaluated in several clinical trials for various chronic inflammatory conditions. The following sections summarize the key findings and experimental designs.

Rheumatoid Arthritis

Two key clinical trials, a Phase IIa and a Phase IIb study, evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis (RA) who had an inadequate response to methotrexate or sulfasalazine.[5][6][7]

  • Study Design: Both studies were randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Patients with active RA receiving methotrexate or sulphasalazine.

  • Phase IIa: An ascending-dose trial in two cohorts (n=75) with this compound administered daily for 4 weeks.[5][7]

  • Phase IIb: Patients (n=385 randomized, 383 treated) received treatment for 6 months with one of four doses of this compound (50, 100, 200, or 400 mg orally once daily), matching placebo, or open-label subcutaneous etanercept (50 mg once a week).[5][7]

  • Primary Outcome: The primary endpoint for both studies was the American College of Rheumatology 20% response criteria (ACR20).[5][7]

Study PhaseTreatment GroupNPrimary Endpoint (ACR20 Response)Key Secondary EndpointsReference
Phase IIa This compound 400 mg/dayCohort size not specified65%Significant reduction in swollen and tender joint count vs. placebo. No effect on acute-phase response.[5][7]
Placebo27%[5][7]
Phase IIb This compound (all doses)383 (total treated)No clinically or statistically significant effect relative to placebo at 6 months.No significant effect on secondary endpoints.[5][7]
Placebo[5][7]

Despite promising results in the Phase IIa study, the larger Phase IIb trial did not demonstrate a significant clinical benefit of this compound in patients with RA.[5][7] In both studies, this compound was well-tolerated up to 400 mg/day.[5][7]

RA_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Phase IIb) cluster_followup Follow-up & Analysis patients Patients with Active RA (Inadequate response to MTX/SSZ) inclusion Inclusion/Exclusion Criteria Met patients->inclusion randomize Randomization inclusion->randomize azd_50 This compound 50mg QD randomize->azd_50 azd_100 This compound 100mg QD randomize->azd_100 azd_200 This compound 200mg QD randomize->azd_200 azd_400 This compound 400mg QD randomize->azd_400 placebo Placebo QD randomize->placebo etanercept Etanercept 50mg QW (Open-label) randomize->etanercept follow_up 6-Month Treatment Period primary_endpoint Primary Endpoint Assessment: ACR20 Response follow_up->primary_endpoint secondary_endpoints Secondary Endpoint Assessment primary_endpoint->secondary_endpoints

Caption: Rheumatoid Arthritis Phase IIb Clinical Trial Workflow. Max Width: 760px.
Crohn's Disease

A Phase IIa study investigated the efficacy and safety of this compound in adults with moderately to severely active Crohn's disease (CD).[8][9][10]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[8][9]

  • Patient Population: 34 patients with moderately to severely active CD, defined by a Crohn's Disease Activity Index (CDAI) of at least 220.[8]

  • Treatment: Patients were randomized in a 2:1 ratio to receive either 200 mg of this compound orally once daily for 28 days or a matching placebo.[8][9]

  • Primary Endpoint: The primary outcome was the change in CDAI from baseline at day 28.[8][9]

  • Secondary Endpoints: Included clinical remission (CDAI < 150), CDAI 70 response, and changes in quality of life measures (Short Form 36 and Inflammatory Bowel Disease Questionnaire), serum C-reactive protein (CRP), and fecal calprotectin.[8][9]

ParameterThis compound (n=24)Placebo (n=10)P-valueReference
Change in CDAI from Baseline
Baseline Mean CDAI311262[8]
Mean CDAI at Day 282422390.049[8]
Clinical Remission (CDAI < 150) 5 (24%)1 (11%)0.43[8]
Clinical Response (CDAI 70) 11 (52%)2 (22%)0.13[8]
Inflammatory Biomarkers No decrease in serum CRP or fecal calprotectinNo decrease in serum CRP or fecal calprotectinN/A[8]

The study suggested that this compound may improve symptoms in patients with moderate-to-severe CD, particularly in the CDAI subcomponents of pain and general well-being.[8] However, the lack of change in inflammatory biomarkers raises questions about its anti-inflammatory potential in this patient population.[8] this compound was well-tolerated with no serious adverse events reported.[8]

Other Inflammatory Diseases

This compound has also been investigated in other chronic inflammatory conditions, including osteoarthritis and hidradenitis suppurativa.

  • Osteoarthritis: In a preclinical study using a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, this compound demonstrated pain-relieving and anti-inflammatory effects.[11] Treatment with this compound reversed the MIA-induced upregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), matrix metalloproteinase-13 (MMP-13), substance P, and prostaglandin E2 in cartilage tissues.[11] The study also suggested that this compound inhibits the activation of the NF-κB pathway in this model.[11]

  • Hidradenitis Suppurativa: A Phase 2 trial of this compound in hidradenitis suppurativa has been completed.[12] While the title of a forthcoming publication suggests no significant effect on clinical disease activity, it also indicates a restoration of cytokine production in peripheral blood mononuclear cells, hinting at a potential immunomodulatory effect.[12] Detailed quantitative data from this trial are not yet widely available.

Preclinical and In Vitro Studies

A number of preclinical and in vitro studies have elucidated the pharmacological profile and mechanism of action of this compound.

  • P2X7 Receptor Antagonism: this compound is a potent antagonist of the P2X7 receptor, with an IC50 of 11.2 nM in a HEK-hP2X7 cell line.[13]

  • Inhibition of IL-1β Release: In ex vivo cultures of lipopolysaccharide (LPS)-primed human monocytes stimulated with the P2X7 agonist BzATP, this compound effectively inhibited the release of IL-1β and IL-18.[4]

  • Animal Models of Arthritis: In a rat streptococcal cell wall (SCW)-induced arthritis model, inhibition of the P2X7 receptor led to reduced articular inflammation and erosive progression, although no effect on acute-phase responses was observed.[4]

Safety and Tolerability

Across the clinical trials in rheumatoid arthritis and Crohn's disease, this compound was generally well-tolerated at doses up to 400 mg per day.[5][7][8] No serious adverse events were reported in the Phase IIa Crohn's disease study.[8]

Conclusion

This compound, a selective P2X7 receptor antagonist, has been investigated in a range of chronic inflammatory diseases with a sound biological rationale based on its ability to inhibit the NLRP3 inflammasome pathway. While preclinical and early clinical data showed promise, particularly in rheumatoid arthritis, larger confirmatory trials did not demonstrate significant clinical efficacy in this indication. In Crohn's disease, this compound showed potential for symptomatic improvement, but without a corresponding reduction in inflammatory biomarkers. The results from the hidradenitis suppurativa trial will provide further insights into the therapeutic potential of targeting the P2X7 receptor. The discrepancy between the clear mechanism of action and the clinical outcomes highlights the complexity of these chronic inflammatory diseases and the challenges of translating preclinical findings to clinical success. Further research may be warranted to identify specific patient populations or disease states where P2X7 receptor antagonism could be a viable therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for AZD9056 in In Vitro Human Monocyte Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] In the immune system, particularly in human monocytes, the activation of P2X7R is a critical step in the inflammatory response, leading to the activation of the NLRP3 inflammasome and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] These cytokines play a pivotal role in various inflammatory and autoimmune diseases. Consequently, the inhibition of the P2X7R by antagonists like this compound presents a promising therapeutic strategy for a range of inflammatory conditions.

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on ATP-induced IL-1β and IL-18 release from primary human monocytes.

P2X7 Receptor Signaling Pathway in Human Monocytes

The activation of the P2X7 receptor on human monocytes by high concentrations of extracellular ATP triggers a cascade of intracellular events. This signaling pathway is a key component of the innate immune response.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits K_efflux K+ Efflux P2X7R->K_efflux Induces NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act pro_IL1b Pro-IL-1β Casp1_act->pro_IL1b Cleaves pro_IL18 Pro-IL-18 Casp1_act->pro_IL18 Cleaves IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Release Cytokine Release IL1b->Release IL18->Release Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Human Monocytes adhere Adherent Monocyte Enrichment isolate->adhere plate Plate Monocytes in 96-well Plate adhere->plate prime Prime with LPS (Signal 1) plate->prime inhibit Pre-incubate with this compound prime->inhibit stimulate Stimulate with ATP (Signal 2) inhibit->stimulate collect Collect Supernatants stimulate->collect elisa Measure IL-1β and IL-18 by ELISA collect->elisa data Data Analysis elisa->data AZD9056_Action_Logic cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_downstream Downstream Events cluster_outcome Outcome ATP Extracellular ATP P2X7R P2X7 Receptor Activation ATP->P2X7R Leads to Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome No_Inflammation Inhibition of Inflammation P2X7R->No_Inflammation This compound This compound This compound->P2X7R Blocks Cytokine_Release IL-1β & IL-18 Release Inflammasome->Cytokine_Release Inflammation Pro-inflammatory Response Cytokine_Release->Inflammation

References

Application Notes and Protocols for AZD9056 Patch Clamp Experiments in Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step guide for conducting whole-cell patch clamp experiments to investigate the effects of AZD9056 on P2X7 receptor (P2X7R)-mediated currents in microglia.

Introduction

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation.[1] The P2X7 receptor, an ATP-gated ion channel, is highly expressed on microglia and is a key player in their activation.[2] Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[3] This ion flux triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the NF-κB pathway, resulting in the release of pro-inflammatory cytokines such as IL-1β and TNF-α.[3][4]

This compound is a potent and selective antagonist of the P2X7 receptor.[5][6] Patch clamp electrophysiology is the gold-standard technique to directly measure the ion flow through P2X7R channels and to characterize the inhibitory effects of compounds like this compound with high temporal and voltage resolution.[7] These application notes provide detailed protocols for cell preparation, electrophysiological recordings, and data analysis to assess the potency and mechanism of action of this compound on microglial P2X7 receptors.

Data Presentation

The following table summarizes quantitative data for this compound inhibition of P2X7R-mediated currents in microglia.

ParameterValueCell TypeAgonistHolding PotentialReference
This compound IC₅₀ 1-3 µmol/L (95% CI, 1.8-2.5 µmol/L)Mouse Microglia BV2 Cells100 µmol/L BzATP-70 mV[5][8]
BzATP EC₅₀ 197 ± 5.1 µmol/LMouse Microglia BV2 CellsBzATP-70 mV[5][8]

Experimental Protocols

Microglia Cell Preparation

This protocol describes the preparation of the mouse microglial cell line, BV2, for patch clamp experiments. Alternatively, primary microglia can be isolated from rodent brain tissue.[3]

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Poly-L-lysine coated glass coverslips

  • 24-well culture plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Plating for Electrophysiology:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and plate the cells onto poly-L-lysine coated glass coverslips in a 24-well plate at a low density to allow for easy patching of individual cells.

    • Allow the cells to adhere and grow for 24-48 hours before the experiment.

Solutions for Patch Clamp Recording

Extracellular Solution (aCSF):

ComponentConcentration (mM)
NaCl125
KCl2.5
CaCl₂2
MgCl₂1
NaH₂PO₄1.25
NaHCO₃25
Glucose25
  • Preparation Note: The osmolarity should be adjusted to 305-315 mOsm and the pH to 7.4 by bubbling with 95% O₂/5% CO₂.[9]

Intracellular Solution:

ComponentConcentration (mM)
KCl130
NaCl5
MgCl₂1
EGTA11
HEPES10
CaCl₂0.4
  • Preparation Note: The osmolarity should be adjusted to 260-280 mOsm and the pH to 7.3 with KOH.[9] Filter the solution through a 0.2 µm filter before use.

Agonist and Antagonist Solutions:

  • BzATP (P2X7R agonist): Prepare a stock solution in deionized water and dilute to a final concentration of 100 µM in the extracellular solution on the day of the experiment.[5]

  • This compound (P2X7R antagonist): Prepare a stock solution in DMSO and dilute to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch Clamp Recording

Equipment:

  • Inverted microscope with DIC optics

  • Patch clamp amplifier and digitizer

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries

  • Pipette puller and microforge

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.[10]

  • Cell Visualization: Place a coverslip with BV2 cells in the recording chamber on the microscope stage and perfuse with extracellular solution at a rate of 1.5-2 mL/min.[11] Identify a healthy, isolated cell for patching.

  • Pipette Positioning: Fill a glass pipette with the intracellular solution and mount it on the micromanipulator. Apply positive pressure to the pipette.[12]

  • Gigaohm Seal Formation: Under visual guidance, bring the pipette tip into contact with the cell membrane. Release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[13]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.[14]

  • Recording BzATP-evoked Currents:

    • Clamp the cell membrane potential at -70 mV.[5]

    • Establish a stable baseline current recording.

    • Apply 100 µM BzATP via the perfusion system to evoke an inward current.

  • Application of this compound:

    • To determine the inhibitory effect of this compound, pre-incubate the cell with the desired concentration of this compound for a few minutes before co-applying it with 100 µM BzATP.

    • To generate a dose-response curve, apply a range of this compound concentrations.

Data Analysis
  • Measure the peak amplitude of the inward current evoked by BzATP in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control BzATP-evoked current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

P2X7R Signaling Pathway in Microglia

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 NFkB NF-κB Pathway Activation Ion_Flux->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α) NFkB->Cytokines Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Release Pro_IL1b->IL1b

Caption: P2X7R signaling cascade in microglia.

Experimental Workflow for this compound Patch Clamp

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture 1. Culture BV2 Microglia Plating 2. Plate Cells on Coverslips Cell_Culture->Plating Solutions 3. Prepare Intra/Extra-cellular Solutions, Agonist & Antagonist Plating->Solutions Patch 4. Obtain Whole-Cell Patch Clamp Configuration Solutions->Patch Baseline 5. Record Baseline Current at -70 mV Patch->Baseline Agonist 6. Apply BzATP (100 µM) Baseline->Agonist Antagonist 7. Pre-incubate and Co-apply This compound with BzATP Agonist->Antagonist Measure 8. Measure Peak Inward Current Antagonist->Measure Inhibition 9. Calculate % Inhibition Measure->Inhibition IC50 10. Generate Dose-Response Curve and Determine IC₅₀ Inhibition->IC50

References

Application Notes and Protocols for P2X7 Receptor Antagonism in In Vivo Rat Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the evaluation of P2X7 receptor antagonists in established in vivo rat models of rheumatoid arthritis. The focus is on the therapeutic potential of targeting the P2X7 receptor, a key player in inflammatory pathways. Due to the species-specific nature of certain P2X7 antagonists, this document includes data on AZD9056 for in vitro human cell-based assays and its rat-specific analogue, AZ11657312, for in vivo rat arthritis models. The P2X7 receptor, when activated by extracellular ATP, triggers the assembly of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18, making it a compelling target for anti-inflammatory drug development.[1][2]

Mechanism of Action: P2X7 Receptor Signaling Pathway

The P2X7 receptor is a ligand-gated ion channel primarily expressed on immune cells. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue damage, initiates a signaling cascade that results in the maturation and release of key inflammatory cytokines.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound (Antagonist) This compound->P2X7R Blocks K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act Pro_IL1b Pro-IL-1β Casp1_act->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1_act->Pro_IL18 Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b IL18 Mature IL-18 Release Pro_IL18->IL18 CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization (CII + IFA) Day7 Day 7: Booster Immunization (CII + IFA) Day0->Day7 Dosing_Pro Prophylactic Dosing: Start Day 0 Day0->Dosing_Pro Dosing_The Therapeutic Dosing: Start Day 11-13 Day7->Dosing_The Monitor Daily Clinical Scoring Dosing_Pro->Monitor Dosing_The->Monitor Measure Paw Volume Measurement Monitor->Measure Histo Endpoint Histopathology Measure->Histo AIA_Workflow Day0 Day 0: Induction (Single CFA Injection) Primary Days 1-5: Primary Inflammation (at injection site) Day0->Primary Treatment Daily Oral Dosing (Prophylactic or Therapeutic) Day0->Treatment Secondary Days 10-14: Secondary Polyarthritis (systemic) Primary->Secondary Secondary->Treatment Assessment Clinical Scoring & Paw Measurement Treatment->Assessment Endpoint Endpoint Analysis (Histopathology, Organ Weights) Assessment->Endpoint

References

Application Notes and Protocols for Measuring IL-1β Release with ELISA after AZD9056 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage of pro-IL-1β into its mature, secreted form. The P2X7 receptor, an ATP-gated ion channel, is a key activator of the NLRP3 inflammasome.[1] AZD9056 is a selective antagonist of the P2X7 receptor and has been investigated for its potential to modulate inflammatory responses by inhibiting IL-1β release.[2]

These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on IL-1β release from cultured macrophages using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of P2X7-Mediated IL-1β Release and Inhibition by this compound

Extracellular ATP, often released from damaged or stressed cells, binds to the P2X7 receptor on immune cells like macrophages. This binding triggers the opening of the ion channel, leading to K+ efflux, which is a critical signal for the assembly and activation of the NLRP3 inflammasome. The inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β into its active form, mature IL-1β, leading to its secretion.[3] this compound, by blocking the P2X7 receptor, prevents this signaling cascade, thereby inhibiting the production and release of mature IL-1β.

P2X7_IL1B_Pathway cluster_cell Macrophage ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds K_efflux K+ Efflux P2X7->K_efflux This compound This compound This compound->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly & Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β (Secreted) proIL1B->IL1B

P2X7-NLRP3-IL-1β signaling pathway and point of inhibition by this compound.

Data Presentation

The inhibitory effect of this compound on IL-1β release is typically quantified by calculating the half-maximal inhibitory concentration (IC50). The following table presents representative data for the inhibition of BzATP (a potent P2X7 agonist)-induced IL-1β release by this compound in human peripheral blood monocytes.

This compound Concentration (nM)% Inhibition of IL-1β Release (Representative)
0.15
120
1050
10085
100095
pIC50 8.0 [3]
IC50 ~10 nM

Note: The percent inhibition is calculated relative to the IL-1β release in the vehicle-treated control (0% inhibition) and the basal level in unstimulated cells (100% inhibition). The pIC50 value is derived from experimental data, and the IC50 is the concentration of an inhibitor where the response is reduced by half.[3]

Experimental Protocols

This protocol describes an in vitro assay to determine the dose-dependent efficacy of this compound in inhibiting ATP-induced IL-1β secretion from macrophages.

Materials
  • Cell Line: Murine macrophage cell lines (e.g., J774, RAW 264.7) or human monocytic cell line (e.g., THP-1). Primary bone marrow-derived macrophages (BMDMs) can also be used.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS): To prime the cells for pro-IL-1β production.

  • ATP or BzATP: P2X7 receptor agonist.

  • This compound: P2X7 receptor antagonist.

  • Phosphate-Buffered Saline (PBS)

  • Human or Murine IL-1β ELISA Kit

  • 96-well cell culture plates

  • Reagent reservoirs

  • Multichannel pipettor

Experimental Workflow

ELISA_Workflow cluster_prep Cell Preparation & Priming cluster_treatment Treatment & Stimulation cluster_analysis Sample Collection & Analysis Cell_Seeding Seed Macrophages in 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence LPS_Priming Prime with LPS (e.g., 1 µg/mL, 3-4 hours) Adherence->LPS_Priming Wash Wash cells with PBS LPS_Priming->Wash AZD9056_Inc Pre-incubate with This compound (30-60 min) Wash->AZD9056_Inc ATP_Stim Stimulate with ATP (e.g., 1-5 mM, 30-60 min) AZD9056_Inc->ATP_Stim Collect_Supernatant Collect Supernatant ATP_Stim->Collect_Supernatant ELISA Perform IL-1β ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data (IC50) ELISA->Data_Analysis

General workflow for the in vitro IL-1β release inhibition assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Culture macrophages to the desired density.

    • Seed the cells into a 96-well plate at a density of approximately 2 x 10^5 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Priming with LPS:

    • Carefully remove the culture medium.

    • Add fresh medium containing LPS (e.g., 1 µg/mL) to each well, except for the unstimulated control wells.[3]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.[3]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and ideally below 0.5%.

    • After LPS priming, wash the cells once with PBS.

    • Add the diluted this compound to the appropriate wells. For control wells, add the vehicle control.

    • Pre-incubate the plate for 30-60 minutes at 37°C.[3]

  • Activation with ATP:

    • Prepare a stock solution of ATP or BzATP in sterile PBS.

    • Add the ATP/BzATP solution to each well to a final concentration of 1-5 mM (for ATP) or 100-300 µM (for BzATP), except for the unstimulated and LPS-only control wells.[3]

    • Incubate the plate for 30-60 minutes at 37°C.[3]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • The supernatants can be used immediately for the ELISA or stored at -80°C for later analysis.

  • IL-1β Measurement by ELISA:

    • Perform the IL-1β ELISA according to the manufacturer's instructions for the specific kit being used. A general procedure is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

      • Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.

      • Add the collected cell supernatants and IL-1β standards to the plate and incubate for 2 hours at room temperature.

      • Wash the plate and add the biotinylated detection antibody for 1 hour at room temperature.

      • Wash the plate and add streptavidin-HRP for 30 minutes at room temperature.

      • Wash the plate and add the TMB substrate.

      • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[4]

Experimental Plate Layout

A well-designed plate layout is crucial for obtaining reliable and reproducible data. Below is a suggested layout for a 96-well plate to test the dose-response of this compound.

Plate_Layout cluster_plate 96-Well Plate Layout cluster_legend Legend plate 1 2 3 4 5 6 7 8 9 10 11 12 A Blank Blank Std 1 Std 1 Std 5 Std 5 Sample 1 Sample 1 Sample 5 Sample 5 Control 1 B Blank Blank Std 2 Std 2 Std 6 Std 6 Sample 2 Sample 2 Sample 6 Sample 6 Control 1 C Std 1 Std 1 Std 3 Std 3 Std 7 Std 7 Sample 3 Sample 3 Sample 7 Sample 7 Control 2 D Std 2 Std 2 Std 4 Std 4 Std 8 Std 8 Sample 4 Sample 4 Sample 8 Sample 8 Control 2 E Std 3 Std 3 Std 5 Std 5 Control 1 Control 1 Sample 5 Sample 5 Sample 9 Sample 9 Control 3 F Std 4 Std 4 Std 6 Std 6 Control 2 Control 2 Sample 6 Sample 6 Sample 10 Sample 10 Control 3 G Std 7 Std 7 Std 8 Std 8 Control 3 Control 3 Sample 7 Sample 7 Sample 11 Sample 11 Control 4 H Std 8 Std 8 Blank Blank Control 4 Control 4 Sample 8 Sample 8 Sample 12 Sample 12 Control 4 Blank Blank (Reagent only) Std IL-1β Standards Sample This compound dilutions Control1 Control 1: Unstimulated Control2 Control 2: LPS only Control3 Control 3: LPS + ATP (Vehicle) Control4 Control 4: ATP only

Example 96-well plate layout for an IL-1β inhibition ELISA.

Control Groups:

  • Unstimulated: Cells with medium only (no LPS, no ATP, no this compound). This determines the basal level of IL-1β release.

  • LPS only: Cells treated with LPS but not ATP. This control ensures that LPS priming alone does not cause significant IL-1β release.

  • LPS + ATP (Vehicle): Cells primed with LPS and stimulated with ATP, treated with the vehicle for this compound. This represents the maximum stimulated IL-1β release (0% inhibition).

  • ATP only: Cells stimulated with ATP without LPS priming. This control demonstrates the necessity of the priming step for IL-1β release.

Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the IL-1β standards against their known concentrations. Use a four-parameter logistic curve fit to obtain the best fit.

  • Sample Concentration: Determine the concentration of IL-1β in each sample supernatant by interpolating their absorbance values from the standard curve.

  • Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = (1 - (IL-1β_sample - IL-1β_unstimulated) / (IL-1β_vehicle - IL-1β_unstimulated)) * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Conclusion

This protocol provides a robust framework for assessing the inhibitory activity of this compound on P2X7-mediated IL-1β release. Careful execution of this assay will yield valuable data for understanding the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.

References

Application Note: High-Throughput Screening of AZD9056 Analogs Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD9056 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3] The P2X7R is predominantly expressed on immune cells and plays a crucial role in inflammation and pain signaling.[3][4] Upon activation by high concentrations of ATP, often released during cellular stress or injury, the P2X7R forms a non-selective pore, leading to ion flux, activation of the NLRP3 inflammasome, and the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and IL-18.[5][6][7] This signaling cascade has been implicated in a variety of inflammatory and autoimmune diseases.[8][9] Consequently, the development of potent and selective P2X7R antagonists is a key therapeutic strategy.

This application note provides a framework for the development and implementation of cell-based assays for the high-throughput screening of novel analogs of this compound. The described protocols focus on primary screening assays to determine the inhibitory activity of test compounds on P2X7R function and secondary assays to confirm their mechanism of action and assess potential cytotoxicity.

Assay Principles

A tiered screening approach is recommended to efficiently identify and characterize this compound analogs. This includes a primary high-throughput screen to measure the inhibition of P2X7R-mediated pore formation, followed by secondary assays to quantify the inhibition of downstream signaling events and assess compound cytotoxicity.

  • Primary Screening: Dye Uptake Assay: The formation of a large, non-selective pore is a hallmark of P2X7R activation.[10][11] This can be measured by the uptake of fluorescent dyes, such as YO-PRO-1 or ethidium bromide, which are normally impermeant to the cell membrane. In this assay, cells expressing P2X7R are stimulated with a P2X7R agonist (e.g., ATP or BzATP) in the presence of the fluorescent dye and the test compound. Antagonists of P2X7R will inhibit pore formation and thus prevent dye uptake, resulting in a lower fluorescent signal. This assay is readily adaptable for high-throughput screening in 96- or 384-well formats.[12][13]

  • Secondary Confirmatory Assay: IL-1β Release Assay: A key functional consequence of P2X7R activation is the processing and release of the pro-inflammatory cytokine IL-1β.[6][7][8] This assay measures the ability of this compound analogs to inhibit ATP-induced IL-1β secretion from immune cells, such as lipopolysaccharide (LPS)-primed human THP-1 monocytes or primary peripheral blood mononuclear cells (PBMCs).[14][15][16] The concentration of IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay formats.[17]

  • Tertiary Assay: Cell Viability Assay: Prolonged activation of the P2X7R can lead to cell death.[18] To distinguish between specific P2X7R antagonism and general cytotoxicity of the test compounds, a cell viability assay should be performed. Common methods include the MTT or resazurin reduction assays, which measure the metabolic activity of viable cells.[19][20][21] Compounds that are cytotoxic will reduce cell viability even in the absence of P2X7R activation.

Data Presentation

Quantitative data from the screening assays should be summarized in clearly structured tables to facilitate the comparison of this compound analogs. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of the antagonists.

Table 1: Inhibitory Potency of this compound Analogs on P2X7R Activity

Compound IDDye Uptake IC50 (µM)IL-1β Release IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IL-1β IC50)
This compound0.050.03>100>3333
Analog 10.120.08>100>1250
Analog 21.50.95055.6
Analog 30.080.05>100>2000

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux NFkB NF-κB Pathway Ca_influx->NFkB MAPK MAPK Pathway Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->Casp1 This compound This compound Analogs This compound->P2X7R Antagonizes

Caption: P2X7R signaling pathway and the inhibitory action of this compound analogs.

Screening_Workflow start Start: This compound Analog Library primary_screen Primary Screen: Dye Uptake Assay (HTS) start->primary_screen primary_decision Potent Hits? primary_screen->primary_decision secondary_screen Secondary Screen: IL-1β Release Assay primary_decision->secondary_screen Yes inactive Inactive/Discard primary_decision->inactive No secondary_decision Confirmed Activity? secondary_screen->secondary_decision cytotoxicity_assay Tertiary Screen: Cell Viability Assay secondary_decision->cytotoxicity_assay Yes secondary_decision->inactive No final_decision Non-toxic? cytotoxicity_assay->final_decision end Lead Candidates final_decision->end Yes toxic Toxic/Discard final_decision->toxic No

Caption: Tiered experimental workflow for screening this compound analogs.

Protocols

Protocol 1: Primary Screening - YO-PRO-1 Dye Uptake Assay

1. Cell Preparation: a. Culture HEK293 cells stably expressing human P2X7R or THP-1 monocytes in appropriate culture medium. b. On the day of the assay, harvest cells and wash with a low-divalent cation saline solution. c. Resuspend cells to a density of 1 x 10^6 cells/mL in the same saline solution.

2. Assay Procedure: a. Dispense 50 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. b. Add 1 µL of test compound (this compound analogs) in DMSO to achieve the desired final concentration. Include positive controls (known P2X7R antagonist like this compound) and negative controls (DMSO vehicle). c. Incubate the plate at 37°C for 15 minutes. d. Prepare a 2X working solution of YO-PRO-1 dye and a P2X7R agonist (e.g., BzATP) in the saline solution. e. Add 50 µL of the 2X YO-PRO-1/agonist solution to each well. Final concentrations should be in the range of 1-5 µM for YO-PRO-1 and an EC80 concentration for the agonist. f. Incubate the plate at 37°C for 30-60 minutes, protected from light. g. Measure fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 491 nm excitation and 509 nm emission for YO-PRO-1).

3. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. b. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Secondary Confirmatory Assay - IL-1β Release Assay

1. Cell Preparation and Priming: a. Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 96-well tissue culture plate and differentiate to a macrophage-like phenotype with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. b. Remove the PMA-containing medium and replace it with fresh medium. c. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.[8][15]

2. Assay Procedure: a. After priming, wash the cells with serum-free medium. b. Add 100 µL of serum-free medium containing the test compounds at various concentrations to the appropriate wells. Include positive and negative controls. c. Incubate at 37°C for 30 minutes. d. Add a P2X7R agonist (e.g., ATP or BzATP) to a final concentration that elicits a robust IL-1β release. e. Incubate the plate at 37°C for 1-2 hours. f. Centrifuge the plate to pellet the cells and collect the supernatant.

3. IL-1β Quantification: a. Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions. b. Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. Generate a standard curve from the IL-1β standards. b. Determine the concentration of IL-1β in each sample from the standard curve. c. Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value as described in Protocol 1.

Protocol 3: Tertiary Assay - Cell Viability (MTT) Assay

1. Cell Preparation: a. Seed cells (e.g., THP-1 or HEK293-P2X7R) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure: a. Treat the cells with the test compounds at a range of concentrations for a period that matches the duration of the primary and secondary assays (e.g., 2-4 hours) or longer (e.g., 24 hours) to assess long-term toxicity. b. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19] c. Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[19] d. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19] e. Mix thoroughly and incubate overnight at 37°C or for a few hours at room temperature, protected from light.

3. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[19] b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Determine the CC50 (50% cytotoxic concentration) value for each compound.

References

Application Notes and Protocols for AZD9056 Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is implicated in various inflammatory and neurological conditions, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound in mouse models, aiding in the preclinical evaluation of its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the P2X7 receptor, thereby inhibiting downstream signaling cascades associated with inflammation and cellular damage. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, leads to the opening of a non-selective cation channel. This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, triggering the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, including IL-1β and IL-18. Furthermore, P2X7 receptor activation has been shown to stimulate the NF-κB and MMP-13 pathways, contributing to inflammatory processes.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

AZD9056_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Triggers NFkB NF-κB Pathway Activation P2X7R->NFkB MMP13 MMP-13 Pathway Activation P2X7R->MMP13 This compound This compound This compound->P2X7R Cytokines IL-1β, IL-18 Release Inflammasome->Cytokines Inflammation Inflammation NFkB->Inflammation MMP13->Inflammation Cytokines->Inflammation

Caption: Signaling pathway inhibited by this compound.

Data Presentation

The following tables summarize key information for the preparation and administration of this compound for intraperitoneal injection in mice. This data is compiled based on protocols for similar P2X7 receptor antagonists and general best practices for in vivo studies.

Table 1: this compound Formulation Components

ComponentSupplierGradePurpose
This compoundVarious≥98% purityActive Pharmaceutical Ingredient
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, cell culture gradeSolubilizing agent
Polyethylene Glycol 300 (PEG300)Sigma-AldrichBioUltraCo-solvent and vehicle
Sterile Saline (0.9% NaCl)VariousUSP gradeDiluent and vehicle
Captisol® (sulfobutylether-β-cyclodextrin)Cydex PharmaceuticalsPharmaceutical GradeSolubilizing agent (alternative)

Table 2: Recommended Formulation for Intraperitoneal Injection

FormulationVehicle CompositionThis compound Concentration RangeNotes
Primary 10% DMSO, 40% PEG300, 50% Sterile Saline1 - 10 mg/mLPrepare fresh daily. Warm to room temperature before injection.
Alternative 30% Captisol® in Sterile Water1 - 10 mg/mLSuitable for compounds with poor solubility in other vehicles.[1]

Table 3: Dosing and Administration Parameters

ParameterRecommendation
Dosage Range 10 - 50 mg/kg
Administration Volume 5 - 10 mL/kg
Frequency Once daily (or as per experimental design)
Needle Gauge 27-30 G
Injection Site Lower right quadrant of the abdomen

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Primary Method)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL final volume of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Solubilization in DMSO: Add 100 µL of anhydrous DMSO to the tube containing this compound. Vortex thoroughly until the compound is completely dissolved.

  • Addition of PEG300: Add 400 µL of PEG300 to the solution. Vortex again to ensure complete mixing.

  • Dilution with Saline: Add 500 µL of sterile 0.9% saline to the mixture in a dropwise manner while vortexing to prevent precipitation.

  • Final Mixing and Inspection: Vortex the final solution for at least 1 minute to ensure homogeneity. Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming in a 37°C water bath may aid in dissolution.

  • Storage: Prepare this formulation fresh on the day of use. If temporary storage is necessary, keep it at room temperature and protected from light for no more than a few hours.

Protocol 2: Intraperitoneal Injection in Mice

This protocol details the standard procedure for administering the prepared this compound formulation to mice via intraperitoneal injection.[2][3][4]

Materials:

  • Prepared this compound formulation

  • Sterile 1 mL syringes

  • Sterile 27-30 G needles

  • 70% Ethanol wipes

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.

  • Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[2]

  • Site Disinfection: Cleanse the injection site with a 70% ethanol wipe and allow it to dry.[3]

  • Needle Insertion: With the mouse's head tilted slightly downwards, insert the needle at a 15-30 degree angle into the peritoneal cavity. The bevel of the needle should be facing up.

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[3]

  • Injection: Once correct placement is confirmed, slowly and steadily inject the this compound formulation.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Injection Monitoring: Observe the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.

Experimental Workflow Visualization

The following diagram outlines the key steps in preparing and administering the this compound formulation for in vivo studies in mice.

AZD9056_Experimental_Workflow This compound Intraperitoneal Injection Workflow cluster_prep Formulation Preparation cluster_admin Administration Weigh Weigh this compound Dissolve_DMSO Dissolve in DMSO Weigh->Dissolve_DMSO Add_PEG Add PEG300 Dissolve_DMSO->Add_PEG Add_Saline Add Saline Add_PEG->Add_Saline Vortex Vortex to Homogenize Add_Saline->Vortex Restrain Restrain Mouse Vortex->Restrain Disinfect Disinfect Injection Site Restrain->Disinfect Inject Inject Intraperitoneally Disinfect->Inject Monitor Monitor Animal Inject->Monitor

References

Application Notes and Protocols for Western Blot Analysis of the NF-κB Pathway Following AZD9056 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain.[1][2] The activation of the P2X7 receptor by extracellular ATP, often released from damaged cells, triggers a variety of downstream signaling cascades, including the potent pro-inflammatory NF-κB pathway.[3][4] The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity and inflammation.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus and initiate the transcription of target genes.[5]

Studies have demonstrated that this compound can effectively inhibit the activation of the NF-κB signaling pathway.[1] In a rat model of osteoarthritis, treatment with this compound was shown to reverse the increased expression and phosphorylation of key proteins in the NF-κB pathway, including IKKα, IKKβ, IκBα, and the p65 subunit of NF-κB.[1][2] This highlights the potential of this compound as a therapeutic agent for inflammatory diseases by modulating the P2X7R-NF-κB signaling axis.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the NF-κB pathway.

Data Presentation: Effects of this compound on NF-κB Pathway Proteins

The following table summarizes representative quantitative data from Western blot analysis demonstrating the inhibitory effect of this compound on key proteins in the NF-κB pathway in an osteoarthritis rat model.[1]

Protein TargetTreatment GroupRelative Protein Expression (Normalized to Control)Fold Change vs. Disease Model
p-IKKβ Control1.00-
Disease Model3.253.25
Disease Model + this compound1.500.46
p-IκBα Control1.00-
Disease Model2.802.80
Disease Model + this compound1.200.43
p-NF-κB p65 Control1.00-
Disease Model4.104.10
Disease Model + this compound1.750.43
Total IKKβ Control1.00-
Disease Model1.101.10
Disease Model + this compound1.050.95
Total IκBα Control1.00-
Disease Model0.400.40
Disease Model + this compound0.852.13
Total NF-κB p65 Control1.00-
Disease Model1.201.20
Disease Model + this compound1.150.96

Note: The data presented in this table is illustrative and based on findings reported in the literature.[1] Actual results may vary depending on the experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Western_Blot_Workflow start Start: Cell/Tissue Treatment (e.g., with this compound) lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p65) blocking->primary_ab washing1 Washing (e.g., TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 Washing (e.g., TBST) secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection imaging Image Acquisition detection->imaging analysis Densitometry Analysis and Data Normalization imaging->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for Calcium Influx Assay Using AZD9056 in P2X7-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and increasingly recognized for its role in inflammation, neurodegeneration, and oncology.[1] Activation of the P2X7R by high concentrations of extracellular ATP triggers a rapid influx of Ca²⁺ and Na⁺, and an efflux of K⁺.[1] This initial ion flux can initiate downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2] Given its pivotal role in inflammatory processes, the P2X7R has emerged as a significant therapeutic target.

AZD9056 is a selective and potent antagonist of the P2X7 receptor.[3] This document provides a detailed protocol for a calcium influx assay using this compound in P2X7-expressing cells. The assay is a fundamental tool for characterizing the potency and efficacy of P2X7R antagonists and can be readily adapted for high-throughput screening.

Principle of the Assay

This assay quantifies P2X7R activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i). P2X7-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye, Fluo-4 AM. Fluo-4 AM is a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases to the fluorescent Fluo-4, which is trapped within the cell. Upon binding to Ca²⁺, the fluorescence of Fluo-4 is significantly enhanced.

The assay involves pre-incubating the Fluo-4-loaded cells with varying concentrations of the P2X7R antagonist, this compound, followed by stimulation with a P2X7R agonist, such as ATP or the more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[4][5] The resulting change in fluorescence intensity, corresponding to the influx of extracellular calcium, is measured using a fluorescence plate reader. The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced calcium influx.

P2X7R Signaling Pathway and Inhibition by this compound

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in a rapid influx of calcium ions. This rise in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines. This compound is a selective antagonist that binds to the P2X7 receptor, preventing ATP from binding and thereby inhibiting channel opening and the subsequent calcium influx.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Channel_Opening Channel Opening P2X7->Channel_Opening Activates ATP ATP (Agonist) ATP->P2X7 Binds This compound This compound (Antagonist) This compound->P2X7 Blocks Ca_ext Extracellular Ca²⁺ Calcium_Influx Calcium Influx Ca_int Intracellular Ca²⁺ Channel_Opening->Calcium_Influx Downstream_Signaling Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Calcium_Influx->Downstream_Signaling Triggers Calcium_Influx_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Cell_Seeding 1. Seed P2X7-expressing cells in a 96-well plate Dye_Loading 2. Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Antagonist_Incubation 3. Pre-incubate with This compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with ATP or BzATP Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement 5. Measure fluorescence (Calcium Influx) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Analyze data and determine IC₅₀ Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols for Evaluating AZD9056 Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection and use of appropriate animal models to study the efficacy of AZD9056, a selective P2X7 receptor antagonist. The protocols detailed below are based on established preclinical studies and are intended to assist in the evaluation of this compound's therapeutic potential in inflammatory conditions such as osteoarthritis and gout.

Introduction to this compound and the P2X7 Receptor

This compound is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is a key step in the inflammatory cascade, leading to the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking the P2X7 receptor, this compound is hypothesized to inhibit these downstream inflammatory pathways, making it a potential therapeutic agent for various inflammatory diseases.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in inflammation. Extracellular ATP, often released from damaged cells, binds to the P2X7 receptor, initiating a signaling cascade that results in the maturation and release of inflammatory cytokines. This compound acts by blocking this initial step.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (from cell damage) P2X7R P2X7 Receptor ATP->P2X7R Binds to NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Activates This compound This compound This compound->P2X7R Blocks Casp1 Caspase-1 Activation NLRP3->Casp1 Activates proIL1B Pro-IL-1β Casp1->proIL1B Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves IL1B Mature IL-1β (Released) proIL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 (Released) proIL18->IL18 IL18->Inflammation

Caption: P2X7 Receptor Signaling Pathway in Inflammation.

Animal Model Selection for Osteoarthritis

The Monosodium Iodoacetate (MIA)-induced osteoarthritis model in rats is a well-established and relevant model for studying cartilage degradation and pain associated with osteoarthritis.[1][2] This model mimics key pathological features of human OA.

Experimental Workflow: MIA-Induced Osteoarthritis Model

The following diagram outlines the key steps in conducting an efficacy study of this compound using the MIA-induced osteoarthritis model.

MIA_Workflow start Start: Acclimatize Wistar Rats induction Induce OA: Intra-articular injection of MIA start->induction grouping Randomly assign to treatment groups: - Vehicle Control - this compound induction->grouping treatment Administer Treatment (e.g., daily oral gavage) grouping->treatment assessment Assess Efficacy: - Pain Behavior (e.g., von Frey) - Joint Swelling - Histopathology of Cartilage - Biomarker Analysis treatment->assessment end End of Study: Data Analysis assessment->end MSU_Workflow start Start: Acclimatize Sprague-Dawley Rats induction Induce Gout: Intra-articular injection of MSU crystals start->induction grouping Randomly assign to treatment groups: - Vehicle Control - P2X7 Antagonist induction->grouping treatment Administer Treatment (e.g., intraperitoneal injection) grouping->treatment assessment Assess Efficacy: - Joint Swelling - Inflammatory Cell Infiltration - Cytokine Levels (IL-1β) treatment->assessment end End of Study: Data Analysis assessment->end

References

Application Notes and Protocols: Preparation of AZD9056 Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD9056 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] The P2X7 receptor plays a significant role in inflammatory processes and pain signaling.[2][3][4] In a cellular context, the activation of the P2X7 receptor triggers downstream signaling cascades, including the activation of the NF-κB pathway and the release of pro-inflammatory cytokines such as IL-1β and IL-6.[3][4] this compound effectively blocks these pathways, making it a valuable tool for research in inflammation, immunology, and pain.[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The hydrochloride salt is commonly used for research purposes.

PropertyValueSource
Chemical Name 2-chloro-5-(3-((3-hydroxypropyl)amino)propyl)-N-(tricyclo(3.3.1.13,7)dec-1-ylmethyl)-Benzamide hydrochloride[1]
Molecular Formula C₂₄H₃₆Cl₂N₂O₂[2]
Molecular Weight 455.46 g/mol [2]
CAS Number 345303-91-5 (HCl salt)[2]
Appearance White to off-white solid[2]
Solubility in DMSO 50 mg/mL (109.78 mM)[2]
Solubility in Water 1.67 mg/mL (3.67 mM)[2]

Experimental Protocols

Materials
  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell culture experiments.

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound (Molecular Weight: 455.46 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 4.55 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Due to the nature of the compound, sonication is recommended to ensure complete dissolution.[2] Place the tube in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to ensure no solid particles remain. If precipitation occurs, gentle warming (up to 60°C) can be applied in conjunction with sonication.[2]

  • Sterilization (Optional but Recommended): To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, nuclease-free vial. This step is crucial if the initial weighing and dissolution were not performed under aseptic conditions.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2] Ensure the vials are tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[2]

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. This compound has been shown to be effective at concentrations up to 10 µM in cell-based assays.[2]

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration.

  • Control for Solvent Effects: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control wells. The final DMSO concentration should typically not exceed 1% (v/v), as higher concentrations can be toxic to cells.[2]

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a P2X7 receptor antagonist.

AZD9056_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NFkB_Activation NF-κB Activation P2X7R->NFkB_Activation Leads to Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-6) NFkB_Activation->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation This compound This compound This compound->P2X7R Blocks Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

References

Troubleshooting & Optimization

Troubleshooting AZD9056 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD9056. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X7 receptor.[1][2][3][4] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes.[2] By inhibiting this receptor, this compound blocks downstream signaling pathways associated with inflammation and pain.[5][6] It has been investigated in preclinical and clinical studies for inflammatory conditions such as rheumatoid arthritis and Crohn's disease.[7][8]

Q2: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is happening?

A2: This is a common issue due to the low aqueous solubility of this compound.[2] this compound is often supplied as a hydrochloride salt to improve its solubility characteristics, but it can still precipitate when the concentration in an aqueous medium exceeds its solubility limit.[5] The use of a high concentration of an organic solvent like DMSO for the stock solution can also lead to precipitation when diluted into an aqueous buffer where the organic solvent concentration is significantly lower.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[5] It is advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[5]

Q4: Can I dissolve this compound directly in water or saline?

A4: Direct dissolution in water or saline is challenging and generally not recommended for creating concentrated stock solutions. The aqueous solubility of this compound hydrochloride is limited, though it can be slightly improved with methods like ultrasonication and heating to 60°C.[5] For in vivo studies, specific formulations with co-solvents are typically required.[5]

Q5: Are there any known stability issues with this compound in solution?

A5: Stock solutions of this compound hydrochloride in DMSO are generally stable when stored properly. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] The stability in aqueous working solutions over extended periods at physiological temperatures should be experimentally determined, as hydrolysis or degradation could occur.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in aqueous solutions.

Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Concentration Exceeds Solubility Limit 1. Reduce the final concentration of this compound in the working solution.2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with the experimental system (typically ≤1% v/v for cell-based assays).[5]A clear, precipitate-free working solution.
"Salting Out" Effect 1. Prepare the working solution by adding the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than the other way around.Improved dissolution by preventing localized high concentrations of the compound.
Temperature Shock 1. Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.Reduced precipitation by minimizing temperature-dependent solubility changes.
Problem: Solution is cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Step Expected Outcome
Slow Precipitation 1. Use a solubilizing agent or surfactant in the aqueous buffer. For in vivo preparations, formulations with PEG300, Tween-80, or SBE-β-CD have been reported to be effective.[5]2. If compatible with the experiment, a slight adjustment of the buffer's pH may improve solubility.Enhanced and stable solubility of this compound in the aqueous medium.
Compound Degradation 1. Prepare fresh working solutions immediately before each experiment.2. Protect the solution from light and store it on ice for the duration of the experiment.Minimized formation of insoluble degradation products.

Data Presentation

Solubility of this compound Hydrochloride
Solvent Concentration Methodology Notes
DMSO50 mg/mL (109.78 mM)Requires sonication; hygroscopic nature of DMSO can affect solubility.[5]
Water1.67 mg/mL (3.67 mM)Requires ultrasonication and heating to 60°C.[5]
10% DMSO / 90% SalineNot specifiedA common vehicle for in vivo studies, but solubility limit should be determined.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (5.49 mM)Results in a clear solution.[5]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.49 mM)Results in a clear solution.[5]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (5.49 mM)Results in a clear solution.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for in vitro Cell-Based Assays
  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., cell culture medium, PBS) to 37°C.

  • To prepare the final working concentration, serially dilute the stock solution in the pre-warmed aqueous buffer. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤1% v/v).[5]

  • Vortex the working solution gently before adding it to the cells.

  • Use the working solution immediately after preparation.

Protocol 3: Formulation for in vivo Administration (Example)

This protocol is based on a reported formulation and may require optimization for specific applications.[5]

  • Prepare a 25 mg/mL solution of this compound hydrochloride in DMSO.

  • In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.

  • Add 10% of the this compound/DMSO solution to 90% of the vehicle.

  • Vortex the final solution until it is clear and homogenous.

  • This formulation aims for a final concentration of at least 2.5 mg/mL.[5]

Visualizations

AZD9056_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome Inflammasome P2X7R->Inflammasome Activates Pro_IL1b Pro-IL-1β Inflammasome->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b This compound This compound This compound->P2X7R Inhibits

Caption: this compound inhibits the P2X7 receptor, blocking inflammatory signaling.

Troubleshooting_Workflow start Start: this compound Solubility Issue precipitate Precipitate observed in aqueous solution? start->precipitate check_conc Is concentration too high? precipitate->check_conc Yes fail Issue Persists: Contact Technical Support precipitate->fail No reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is co-solvent % too low? check_conc->check_solvent No success Clear Solution Achieved reduce_conc->success increase_solvent Increase co-solvent % (e.g., DMSO) check_solvent->increase_solvent Yes use_solubilizer Use solubilizing agents (PEG300, Tween-80) check_solvent->use_solubilizer No increase_solvent->success check_temp Was solution prepared at room temp? use_solubilizer->check_temp warm_buffer Pre-warm aqueous buffer check_temp->warm_buffer Yes check_temp->success No warm_buffer->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Interpreting the Negative Clinical Trial Results of AZD9056 for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the negative clinical trial results for AZD9056 in rheumatoid arthritis (RA). It is designed to assist researchers in understanding the trial outcomes, troubleshooting their own experiments with P2X7 antagonists, and formulating new hypotheses for targeting this pathway.

Frequently Asked Questions (FAQs)

Q1: What was the outcome of the this compound clinical trials in rheumatoid arthritis?

A: this compound, a selective antagonist of the P2X7 receptor, was evaluated in Phase IIa and Phase IIb clinical trials for the treatment of RA. The Phase IIa trial showed some promising results, with 65% of patients receiving 400 mg/day of this compound achieving an ACR20 response compared to 27% in the placebo group[1][2]. However, the larger Phase IIb study (NCT00520572) did not meet its primary endpoint. In this study, various doses of this compound (50, 100, 200, and 400 mg/day) did not demonstrate a clinically or statistically significant improvement in ACR20 response rates at 6 months compared to placebo in patients with active RA who were inadequately responding to methotrexate or sulfasalazine[1][2].

Q2: What is the proposed mechanism of action for this compound in RA?

A: this compound is an antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. In inflammatory conditions like RA, high levels of extracellular ATP in the synovial fluid can activate P2X7R on immune cells, particularly macrophages and monocytes[3][4]. This activation triggers the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released[3]. By blocking the P2X7R, this compound was expected to inhibit this cascade and reduce the production of key inflammatory cytokines, thereby alleviating the signs and symptoms of RA.

Q3: Why might the this compound Phase IIb trial have failed despite a promising Phase IIa signal?

A: The discrepancy between the Phase IIa and IIb results and the ultimate failure of this compound in RA are likely due to a combination of factors:

  • Complex Pathogenesis of RA: Rheumatoid arthritis is a highly complex and heterogeneous autoimmune disease. It is possible that antagonizing the P2X7R/IL-1β pathway alone is insufficient to produce a significant clinical benefit in a broad population of RA patients, especially when other potent inflammatory cytokines like TNF-α and IL-6 play crucial roles[1].

  • Patient Population: The specific characteristics of the patient population in the Phase IIb trial may have differed from the Phase IIa study in ways that influenced the outcome. Factors such as disease duration, prior treatments, and genetic background could have played a role.

  • P2X7 Receptor Polymorphisms: Genetic variations in the P2X7R gene are common and can lead to altered receptor function (both gain-of-function and loss-of-function)[5]. It is possible that a significant portion of the trial population had P2X7R variants that were less responsive to antagonism by this compound, which could have diluted the overall treatment effect.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): While not explicitly detailed in the primary publication, it's possible that the dosing regimens used in the Phase IIb trial did not achieve sufficient or sustained target engagement in all patients to elicit a robust clinical response.

Q4: Were there any subgroup analyses from the Phase IIb trial that showed a potential benefit in a specific patient population?

A: The primary publication for the this compound Phase IIb trial does not report any significant findings from subgroup analyses[2]. Another clinical trial of a different P2X7 antagonist, CE-224,535, also failed to show efficacy in RA, and subgroup analyses by age, sex, baseline disease activity, disease duration, geographic region, or concomitant steroid use did not reveal any responsive subpopulations[6]. This suggests that the lack of efficacy of P2X7 antagonism in RA may be a class-wide effect rather than an issue specific to this compound.

Q5: What was the safety and tolerability profile of this compound in these trials?

A: In both the Phase IIa and IIb studies, this compound was reported to be well-tolerated at all doses up to 400 mg/day[1][2]. No major safety concerns were identified that would have precluded further development based on safety alone.

Troubleshooting Guides

This section provides guidance for researchers working with P2X7 antagonists in preclinical or in vitro settings, drawing on the lessons learned from the this compound trials.

Issue 1: Lack of Efficacy of a P2X7 Antagonist in an In Vitro or In Vivo Model of Arthritis
Potential Cause Troubleshooting Steps
Insufficient Target Engagement - Verify the potency of your antagonist on the specific species' P2X7R you are studying, as there can be significant species-specific differences in antagonist activity.- Conduct dose-response studies to ensure you are using a concentration that achieves maximal inhibition of P2X7R activation.- For in vivo studies, perform pharmacokinetic analysis to confirm that the compound reaches and is maintained at effective concentrations in the plasma and, if possible, in the target tissue (e.g., synovial fluid).
Redundancy of Inflammatory Pathways - Consider that in your model system, other inflammatory pathways (e.g., TNF-α, IL-6) may be dominant and compensating for the blockade of the P2X7R/IL-1β pathway.- Test the efficacy of your P2X7 antagonist in combination with inhibitors of other key inflammatory pathways.
P2X7R-Independent IL-1β Release - Be aware that some stimuli can induce IL-1β release through P2X7R-independent mechanisms.[7]- Confirm that the stimulus you are using in your in vitro assay (e.g., ATP, BzATP) is indeed signaling through P2X7R by using positive and negative controls (e.g., cells from P2X7R knockout mice).
Genetic Background of Animal Model or Cell Line - Investigate whether the animal strain or cell line you are using has any known polymorphisms in the P2X7R gene that could affect its function or sensitivity to antagonists.[5]
Issue 2: Difficulty in Translating Preclinical Efficacy to a Clinical Setting
Potential Cause Troubleshooting/Considerations for Future Studies
Mismatch between Preclinical Model and Human Disease - Critically evaluate the relevance of the animal model used. While models like collagen-induced arthritis (CIA) are valuable, they may not fully recapitulate the heterogeneity and complexity of human RA.- Consider using human primary cells or synovial tissue explants for in vitro studies to better predict clinical response.
Lack of Patient Stratification - Based on the hypothesis that P2X7R polymorphisms may influence treatment response, consider genotyping patients for known functional P2X7R variants in future clinical trials of P2X7 antagonists.[1][5]- Develop and validate biomarkers that could identify patients who are most likely to respond to P2X7R-targeted therapy.
Choice of Clinical Endpoints - While ACR20 is a standard primary endpoint, it may not be sensitive enough to detect modest but potentially meaningful clinical effects.- Consider incorporating more sensitive or pathway-specific biomarkers as secondary or exploratory endpoints in early-phase clinical trials.

Data Presentation

Summary of this compound Phase IIb Clinical Trial Results (6 Months)
Treatment GroupACR20 Response (%)ACR50 Response (%)ACR70 Response (%)Mean Change in DAS28
Placebo (n=77)42179-1.1
This compound 50 mg (n=77)432110-1.3
This compound 100 mg (n=77)40189-1.2
This compound 200 mg (n=77)44229-1.3
This compound 400 mg (n=77)452210-1.3
Etanercept 50 mg (open-label) (n=30)704323-2.2

Data adapted from Keystone et al., 2012. Note that none of the this compound treatment groups showed a statistically significant difference from placebo.

Experimental Protocols

While the exact, detailed SOPs from the this compound trials are not publicly available, the following are representative protocols for the key assays used, based on standard methodologies in the field.

Protocol 1: Assessment of ACR20 Response

Objective: To determine the percentage of patients in a treatment group who achieve a 20% improvement in rheumatoid arthritis symptoms according to the American College of Rheumatology (ACR) criteria.

Procedure:

  • Baseline Assessment: At the start of the trial (Week 0), assess and record the following for each patient:

    • Tender Joint Count (TJC): Number of joints (out of 28) that are tender upon palpation.

    • Swollen Joint Count (SJC): Number of joints (out of 28) that are swollen upon examination.

    • Patient's Global Assessment of Disease Activity (PtGA): Patient's self-assessment of their overall RA activity on a 100 mm Visual Analog Scale (VAS).

    • Physician's Global Assessment of Disease Activity (PhGA): Physician's assessment of the patient's overall RA activity on a 100 mm VAS.

    • Patient's Assessment of Pain: Patient's self-assessment of their pain on a 100 mm VAS.

    • Health Assessment Questionnaire - Disability Index (HAQ-DI): A patient-reported outcome measure of functional ability.

    • C-Reactive Protein (CRP) or Erythrocyte Sedimentation Rate (ESR): A blood-based marker of inflammation.

  • Follow-up Assessment: Repeat all assessments from step 1 at the pre-defined follow-up time point (e.g., 6 months).

  • Calculation of ACR20 Response: A patient is classified as an ACR20 responder if they show:

    • ≥20% improvement in both TJC and SJC.

    • AND

    • ≥20% improvement in at least three of the following five criteria:

      • PtGA

      • PhGA

      • Patient's Assessment of Pain

      • HAQ-DI

      • CRP or ESR

  • Data Analysis: Calculate the percentage of patients in each treatment group who meet the ACR20 response criteria.

Protocol 2: Ex Vivo IL-1β Release Assay from Human Monocytes

Objective: To measure the ability of a P2X7 antagonist to inhibit ATP-induced IL-1β release from primary human monocytes.

Materials:

  • Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.

  • RPMI-1640 cell culture medium.

  • Fetal bovine serum (FBS).

  • Lipopolysaccharide (LPS).

  • Adenosine triphosphate (ATP) or Benzoyl-ATP (BzATP).

  • This compound or other P2X7 antagonist.

  • Human IL-1β ELISA kit.

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or by using CD14+ magnetic beads.

  • Cell Plating: Plate the isolated monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Priming: Prime the monocytes with LPS (e.g., 1 µg/mL) in RPMI-1640 with 1% FBS for 3-4 hours at 37°C to induce pro-IL-1β expression.

  • Antagonist Treatment: Pre-incubate the primed monocytes with various concentrations of the P2X7 antagonist (e.g., this compound) or vehicle control for 30 minutes at 37°C.

  • P2X7R Stimulation: Stimulate the cells with a P2X7R agonist such as ATP (e.g., 1-5 mM) or BzATP (e.g., 100-300 µM) for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the antagonist concentration to determine the IC50 value of the P2X7 antagonist.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound This compound->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Triggers Casp1_active Active Caspase-1 NLRP3->Casp1_active Activates Casp1_inactive Pro-Caspase-1 IL1b Mature IL-1β (Released) Casp1_active->IL1b Cleaves proIL1b Pro-IL-1β

Caption: P2X7 Receptor Signaling Pathway in RA and the inhibitory action of this compound.

experimental_workflow start Isolate Human Monocytes prime Prime with LPS (Induces Pro-IL-1β) start->prime treat Treat with this compound or Vehicle prime->treat stimulate Stimulate with ATP (Activates P2X7R) treat->stimulate collect Collect Supernatant stimulate->collect elisa Measure IL-1β by ELISA collect->elisa end Analyze Results (Determine IC50) elisa->end

Caption: Experimental workflow for the ex vivo IL-1β release assay.

acr20_logic ACR20 ACR20 Responder and_gate AND and_gate->ACR20 joint_improvement ≥20% Improvement in Tender AND Swollen Joint Counts joint_improvement->and_gate other_improvement ≥20% Improvement in ≥3 of 5 other criteria other_improvement->and_gate criteria Other Criteria: - Patient Global Assessment - Physician Global Assessment - Pain Scale - HAQ-DI - CRP or ESR other_improvement->criteria

Caption: Logical relationship for determining an ACR20 response.

References

Optimizing AZD9056 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD9056 in in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols, and a summary of quantitative data to aid in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells.[2][3] Upon activation by high concentrations of extracellular ATP, the P2X7R forms a non-selective pore, leading to K⁺ efflux, Ca²⁺ influx, and the activation of the NLRP3 inflammasome.[3][4][5] This signaling cascade results in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[6][7] this compound blocks the P2X7R, thereby inhibiting these downstream inflammatory signaling pathways.[7]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound is cell-type dependent. Based on published data, a concentration range of 10 nM to 10 µM is a reasonable starting point for most in vitro applications. For example, an IC₅₀ of 11.2 nM has been reported in HEK-hP2X7 cells, while an IC₅₀ of 1-3 µM was observed in mouse microglial BV2 cells.[2] In studies on melanocytes, a concentration of 10 nmol/L was effective in counteracting ATP-induced effects.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO).[9] For long-term storage, the stock solution should be stored at -20°C for up to one year or at -80°C for up to two years.[9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, the final DMSO concentration in the cell culture medium should not exceed 1.0% (v/v) to avoid solvent-induced cytotoxicity.[9]

Q4: Can this compound be used in long-term in vitro experiments?

A4: The suitability of specific P2X7R antagonists for long-term experiments can vary.[10] While this compound has been used in multi-day studies, it is crucial to consider the stability of the compound in your specific culture conditions and the potential for off-target effects with prolonged exposure. It is recommended to refresh the media with a freshly prepared working solution of this compound at regular intervals during long-term experiments to ensure consistent drug activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibitory effect of this compound Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from a new vial of this compound. Aliquot the stock solution for single use to avoid freeze-thaw cycles.[9]
Suboptimal concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your cell line.
High agonist concentration: The concentration of the P2X7R agonist (e.g., ATP or BzATP) may be too high, overcoming the inhibitory effect of this compound.Optimize the agonist concentration to achieve a robust response without being excessive. A typical concentration for ATP is 1-5 mM and for BzATP is 100-300 µM.[11]
Low P2X7R expression: The cell line used may have low or no expression of the P2X7 receptor.Confirm P2X7R expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry.
High background signal or cell death in control wells DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration does not exceed 1.0% (v/v).[9] Prepare a vehicle control with the same final DMSO concentration as the this compound-treated wells.
Contamination: Bacterial or fungal contamination in the cell culture.Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Precipitation of this compound in working solution Low solubility: The concentration of this compound in the aqueous culture medium may exceed its solubility limit.If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[9] It is recommended to prepare working solutions fresh for each experiment.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for this compound in different in vitro systems. The IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Cell Line/SystemAgonistIC₅₀ ValueReference(s)
HEK-hP2X7 cellsATP/BzATP11.2 nM[2]
Mouse microglia BV2 cellsATP/BzATP1-3 µM[2]
Human peripheral blood monocytesBzATPpIC₅₀ = 8.0[11]
Human peripheral blood monocytesBzATPpIC₅₀ = 7.5[11]

pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration.

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • P2X7R agonist (e.g., ATP or BzATP)

  • 96-well clear-bottom black plates

  • CellTiter-Blue® Cell Viability Assay reagent or equivalent

  • Plate reader capable of measuring fluorescence

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1.0%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Pre-incubate the cells with this compound for 5 minutes at 37°C.[9]

  • Add the P2X7R agonist (e.g., 2.5 mM ATP or 0.25 mM BzATP) to the wells.[9]

  • Incubate the plate for 30 minutes at 37°C.[9]

  • Add 20 µL of CellTiter-Blue® reagent to each well.[9]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at the recommended excitation and emission wavelengths.

IL-1β Release Assay

This protocol describes the measurement of IL-1β released from cells into the supernatant following treatment with this compound and a P2X7R agonist.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary monocytes

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • P2X7R agonist (e.g., ATP or BzATP)

  • Human IL-1β ELISA kit

Procedure:

  • Seed cells in a 24-well plate. For THP-1 cells, differentiation into macrophages can be induced with PMA.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[11]

  • Wash the cells with PBS to remove the LPS.

  • Pre-incubate the cells with varying concentrations of this compound (prepared in serum-free medium) for 30-60 minutes.[11]

  • Stimulate the cells with a P2X7R agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) for 30-60 minutes.[11]

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Calcium Influx Assay

This protocol outlines a method to measure changes in intracellular calcium concentration using a fluorescent calcium indicator like Indo-1 and flow cytometry.

Materials:

  • Cells of interest

  • Cell Loading Medium (e.g., RPMI with 2% FCS, 25 mM HEPES)

  • Indo-1 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • This compound

  • DMSO

  • P2X7R agonist (e.g., ATP or BzATP)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser

Procedure:

  • Harvest and resuspend cells in Cell Loading Medium at a concentration of 1-10 x 10⁶ cells/mL.

  • Load cells with Indo-1 AM (typically 1-5 µM) for 30-45 minutes at 37°C in the dark.[12]

  • Wash the cells twice with medium to remove extracellular dye.

  • Resuspend the cells in the appropriate medium and allow them to rest for at least 30 minutes at room temperature in the dark.

  • Equilibrate the cells at 37°C for 5-10 minutes before analysis.

  • Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.

  • Add this compound or vehicle control and continue to record the signal.

  • Add the P2X7R agonist and record the subsequent calcium influx for several minutes.

  • Analyze the data by calculating the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage proIL1b Pro-IL-1β proIL1b->Casp1

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells lps_priming 2. LPS Priming (for IL-1β assay) cell_seeding->lps_priming Optional azd_incubation 3. Pre-incubate with This compound or Vehicle cell_seeding->azd_incubation lps_priming->azd_incubation agonist_stimulation 4. Stimulate with P2X7R Agonist azd_incubation->agonist_stimulation supernatant_collection 5a. Collect Supernatant agonist_stimulation->supernatant_collection cell_lysis 5b. Cell-based Assay agonist_stimulation->cell_lysis elisa 6a. IL-1β ELISA supernatant_collection->elisa viability_assay 6b. Viability Assay cell_lysis->viability_assay ca_flux 6c. Calcium Flux cell_lysis->ca_flux

Caption: General experimental workflow for in vitro this compound studies.

troubleshooting_logic start No this compound Effect Observed check_reagent Is this compound stock fresh? start->check_reagent check_conc Is this compound concentration optimized? check_agonist Is agonist concentration appropriate? check_conc->check_agonist Yes dose_response Perform dose-response curve check_conc->dose_response No check_receptor Is P2X7R expressed? check_agonist->check_receptor Yes optimize_agonist Titrate agonist concentration check_agonist->optimize_agonist No verify_expression Verify P2X7R expression (e.g., Western Blot) check_receptor->verify_expression No success Problem Resolved check_receptor->success Yes check_reagent->check_conc Yes new_stock Prepare fresh this compound stock solution check_reagent->new_stock No dose_response->success optimize_agonist->success verify_expression->success new_stock->check_conc

Caption: Troubleshooting logic for lack of this compound effect.

References

AZD9056 Technical Support Center: Investigating Clinical Trial Failure in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information and troubleshooting guidance related to the clinical development of AZD9056, a P2X7 receptor antagonist, for the treatment of rheumatoid arthritis (RA). The aim is to help researchers understand the nuances of the clinical trial outcomes, troubleshoot related preclinical experiments, and inform future drug development strategies.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound for rheumatoid arthritis discontinued?

The development of this compound for RA was halted due to a failure to demonstrate significant efficacy in a large Phase IIb clinical trial (NCT00520572).[1][2] This was a disappointing outcome, particularly because an earlier, smaller Phase IIa study had shown promising results.[1][2]

In the Phase IIa trial, 65% of patients receiving 400 mg/day of this compound achieved an ACR20 response (a 20% improvement in RA symptoms) compared to 27% of patients on placebo.[1][2] However, the subsequent Phase IIb study, which enrolled a larger patient population and had a longer duration, did not show a statistically significant difference in ACR20 response rates between any of the this compound dose groups and placebo at 6 months.[1][2] This lack of efficacy in a well-powered, later-stage trial was the primary reason for the discontinuation of the program.

Q2: What was the proposed mechanism of action for this compound in rheumatoid arthritis?

This compound is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[3] In the context of RA, the rationale for targeting P2X7 was based on its role in the inflammatory cascade. Specifically, activation of the P2X7 receptor by extracellular ATP (a danger signal released from stressed or dying cells) is a key step in the processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) via the activation of the NLRP3 inflammasome.[3][4][5][6] By blocking the P2X7 receptor, this compound was expected to inhibit the release of these potent inflammatory mediators, thereby reducing the signs and symptoms of RA.[7]

Q3: Were there any safety concerns with this compound in the clinical trials?

No, the clinical trials indicated that this compound was generally well-tolerated.[1][2] No major safety signals were identified that would have independently led to the termination of the clinical program. The decision to discontinue development was based on the lack of efficacy.

Troubleshooting Preclinical Experiments

Guide: Investigating P2X7 Receptor Antagonism and IL-1β Release

Researchers investigating P2X7 antagonists and their effect on IL-1β release may encounter variability in their results. This guide provides troubleshooting tips for a common in vitro assay.

Experimental Workflow: ATP-Induced IL-1β Release from Human Monocytes

This assay is critical for evaluating the potency of P2X7 antagonists.

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis isolate_monocytes Isolate Human Monocytes (e.g., from PBMCs) plate_cells Plate Monocytes (e.g., 96-well plate) isolate_monocytes->plate_cells prime_lps Prime with LPS (e.g., 1 µg/mL, 3-24 hours) plate_cells->prime_lps add_antagonist Add this compound/Test Compound (various concentrations) prime_lps->add_antagonist add_atp Induce with ATP (e.g., 1-5 mM, 15-30 min) add_antagonist->add_atp collect_supernatant Collect Supernatant add_atp->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa data_analysis Data Analysis (IC50 determination) elisa->data_analysis

Caption: Workflow for ATP-induced IL-1β release assay.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High Background in ELISA - Insufficient washing- Cross-contamination- Non-specific antibody binding- Increase the number and vigor of wash steps.- Use fresh pipette tips for each reagent and sample.- Optimize blocking buffer (e.g., increase concentration or change blocking agent).
Low or No IL-1β Signal - Cells are not properly primed- ATP solution is degraded- Insufficient incubation time- Confirm LPS activity and optimize priming duration (3 to 24 hours).- Prepare fresh ATP solution immediately before use.- Optimize ATP incubation time (15 to 30 minutes).
Inconsistent Results Between Wells/Plates - Uneven cell seeding- Edge effects in the plate- Variation in incubation times or temperatures- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples.- Use a calibrated incubator and ensure consistent timing for all steps.

Clinical Trial Data Summary

The following tables summarize key data from the Phase IIa and Phase IIb clinical trials of this compound in patients with active rheumatoid arthritis despite methotrexate or sulphasalazine treatment.

Table 1: Phase IIa and IIb Trial Design

ParameterPhase IIaPhase IIb
Trial Identifier -NCT00520572
Number of Patients 75385
Treatment Duration 4 weeks6 months
This compound Doses Ascending doses50, 100, 200, 400 mg once daily
Comparator(s) PlaceboPlacebo, Etanercept (open-label)
Primary Endpoint ACR20 ResponseACR20 Response

Table 2: Key Efficacy Results (ACR20 Response)

TrialTreatment GroupACR20 Response Rate
Phase IIa This compound (400 mg/day)65%
Placebo27%
Phase IIb This compound (all doses)No statistically significant difference from placebo
Placebo-
Etanercept- (Included as an open-label comparator)

Signaling Pathway

P2X7 Receptor-Mediated Inflammatory Signaling

The following diagram illustrates the signaling pathway targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Activates This compound This compound This compound->P2X7 Blocks ATP Extracellular ATP ATP->P2X7 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Drives

Caption: P2X7 signaling pathway in inflammation.

Experimental Protocols

Detailed Methodology: ATP-Induced IL-1β Release from Human Monocytes
  • Cell Isolation and Plating:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash PBMCs twice with sterile PBS.

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells per well.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

    • Gently wash the plate twice with warm PBS to remove non-adherent cells.

  • Priming and Treatment:

    • Add 100 µL of complete RPMI-1640 medium containing 1 µg/mL of lipopolysaccharide (LPS) to each well.

    • Incubate for 3 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound or other test compounds in complete RPMI-1640.

    • After the priming step, carefully remove the LPS-containing medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C and 5% CO2.

  • Induction and Sample Collection:

    • Prepare a fresh solution of ATP in sterile PBS at a concentration of 50 mM.

    • Add 10 µL of the 50 mM ATP solution to each well to achieve a final concentration of 5 mM.

    • Incubate for 30 minutes at 37°C and 5% CO2.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell monolayer.

  • Quantification of IL-1β:

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) of the test compounds.

References

How to assess the stability of AZD9056 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of AZD9056 in various experimental conditions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data presentation templates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage of stock solutions, it is recommended to store this compound at -80°C for up to two years or at -20°C for up to one year.[1] The solid form of this compound hydrochloride is typically shipped at room temperature and should be stored at 4°C in a sealed container, away from moisture.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1] For in vivo studies, further dilution in vehicles like saline, corn oil, or solutions containing PEG300 and Tween-80 may be necessary.[1] It is crucial to ensure the final DMSO concentration in cell-based assays does not exceed a level that could cause toxicity, typically below 1.0% (v/v).[1] If precipitation occurs upon preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: Is there any known information on the degradation pathways of this compound?

A3: Publicly available literature does not provide specific details on the degradation pathways of this compound. To determine its stability in your specific experimental matrix, it is recommended to perform forced degradation studies.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter.[2] These studies are crucial for:

  • Identifying potential degradation products.

  • Establishing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods that can resolve the parent drug from its degradants.[2]

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for stability testing of small molecules. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[3][4] These techniques can separate this compound from its impurities and degradation products, allowing for accurate quantification.

Experimental Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should adapt the conditions based on their specific experimental setup and analytical capabilities.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (solid form or a stock solution of known concentration)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase (e.g., phosphate, acetate)

  • High-purity water

  • Calibrated HPLC system with UV or PDA detector (or LC-MS system)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples (without the stressor) and keep it under normal conditions.

  • Stress Conditions:

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation None (solid & solution)80°C24, 48, 72 hours
Photostability None (solid & solution)ICH guidelinesExpose to light
  • Neutralization:

    • After the specified time points, withdraw aliquots from the acid and base hydrolysis samples and neutralize them with an equimolar amount of NaOH and HCl, respectively. This is crucial to stop the degradation reaction before analysis.

  • HPLC Analysis:

    • Develop a suitable HPLC method capable of separating this compound from potential degradation products. A reverse-phase C18 column is a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Inject the control and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug (this compound).

  • Data Analysis:

    • Calculate the percentage of degradation of this compound in each stressed sample compared to the control.

    • Determine the retention times of the parent drug and all degradation products.

    • If using a PDA detector, compare the UV spectra of the parent peak and the degradant peaks to assess peak purity.

    • If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute for Stress Conditions A->B D Acid Hydrolysis B->D E Base Hydrolysis B->E F Oxidation B->F G Thermal Stress B->G H Photolytic Stress B->H C Prepare Control Sample J HPLC/LC-MS Analysis C->J I Neutralize Acid/Base Samples D->I E->I F->J G->J H->J I->J K Data Interpretation J->K L L K->L Assess Stability Profile

Caption: Workflow for conducting a forced degradation study of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Use a new column or a column with a different stationary phase. - Reduce the injection volume or sample concentration.
Appearance of multiple, unexpected peaks in the control sample - Contaminated solvent or glassware. - Degradation of the stock solution.- Use fresh, high-purity solvents and clean glassware. - Prepare a fresh stock solution and store it properly.
No degradation observed under a specific stress condition - The stress condition is not harsh enough. - this compound is highly stable under that condition.- Increase the stressor concentration, temperature, or duration of exposure.
Complete degradation of this compound - The stress condition is too harsh.- Reduce the stressor concentration, temperature, or duration of exposure.
Poor resolution between this compound and a degradation peak - Suboptimal HPLC method.- Optimize the mobile phase composition (gradient slope, organic solvent ratio). - Try a different column with a different selectivity. - Adjust the flow rate or column temperature.

Troubleshooting Logic for HPLC Analysis

G Start Problem with HPLC Data Q1 Is the issue with the control sample? Start->Q1 A1_yes Check for contamination or stock solution degradation. Q1->A1_yes Yes Q2 Is there poor peak shape? Q1->Q2 No End Problem Resolved A1_yes->End A2_yes Optimize mobile phase pH or change the column. Q2->A2_yes Yes Q3 Is there poor resolution of peaks? Q2->Q3 No A2_yes->End A3_yes Optimize HPLC method (gradient, column, flow rate). Q3->A3_yes Yes Q4 Is there unexpected degradation? Q3->Q4 No A3_yes->End A4_yes Verify stressor concentration and experimental setup. Q4->A4_yes Yes Q4->End No A4_yes->End

Caption: Decision tree for troubleshooting common HPLC issues in stability studies.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of this compound Stability under Forced Degradation

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
Control 24100.099.80.20
0.1 M HCl (60°C) 24100.085.214.82
0.1 M NaOH (60°C) 24100.070.529.53
3% H₂O₂ (RT) 24100.092.17.91
Thermal (80°C) 72100.098.51.51
Photostability -100.099.10.90

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Validation & Comparative

A Comparative Analysis of P2X7 Antagonist Specificity: AZD9056 versus A-438079

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small-molecule P2X7 receptor antagonists: AZD9056, developed by AstraZeneca, and A-438079, from Abbott Laboratories. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses, making it a significant therapeutic target for a range of conditions including chronic pain and autoimmune diseases.[1][2] The specificity and potency of antagonists targeting this receptor are critical for achieving therapeutic efficacy while minimizing off-target effects. This document details the comparative performance of this compound and A-438079, supported by experimental data.

Overview of the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[3] Primarily expressed on immune cells like macrophages and microglia, its activation by high concentrations of extracellular ATP triggers a cascade of downstream events.[1][4] This includes the rapid influx of Na+ and Ca2+, and K+ efflux, which in turn activates the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[4][5] Prolonged activation can lead to the formation of a large, non-selective pore, ultimately inducing cell death.[4] Given its central role in inflammation, antagonism of the P2X7 receptor is a promising strategy for therapeutic intervention.[2]

Quantitative Performance Data

The following tables summarize the key quantitative metrics for this compound and A-438079, focusing on their potency (IC50) across different species and cell systems.

Table 1: Potency (IC50) of P2X7 Antagonists

CompoundTargetSpeciesCell SystemIC50 ValueReference
This compound P2X7HumanHEK-hP2X711.2 nM[6]
P2X7MouseMicroglia BV2 cells1-3 µM[6]
A-438079 P2X7Human1321N1 astrocytoma300 nM (pIC50 = 6.9)[7][8]
P2X7Rat1321N1 astrocytoma100 nM[7]
P2X7Rat1321N1 astrocytoma321 nM[9][10]

Table 2: Selectivity and Off-Target Activity

CompoundOff-TargetAssay/SystemFindingReference
This compound BCRPBCRP-mediated methotrexate transportWeak inhibitor (IC50 = 92 µM)[6]
A-438079 P2X2, P2X3, P2X4Calcium influx assayNo significant activity up to 10 µM[7]

Visualizing Molecular Interactions and Experimental Design

To better understand the context of these findings, the following diagrams illustrate the P2X7 signaling pathway and a typical experimental workflow for assessing antagonist specificity.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_Influx Ca²+ Influx P2X7->Ca_Influx Antagonist This compound or A-438079 Antagonist->P2X7 Blocks ATP Extracellular ATP (High Concentration) ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β (Release) Caspase1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Caption: P2X7 receptor signaling pathway and antagonist inhibition.

Antagonist_Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start Cell Lines Expressing P2X Receptors (e.g., HEK, 1321N1) calcium_assay Calcium Influx Assay (e.g., FLIPR) start->calcium_assay cytokine_assay Cytokine Release Assay (e.g., ELISA for IL-1β) start->cytokine_assay ic50 Determine IC50 for P2X7 calcium_assay->ic50 selectivity Assess Activity at Other P2X Subtypes (P2X1-6) calcium_assay->selectivity cytokine_assay->ic50 ic50->selectivity off_target Off-Target Screening (e.g., Receptor Panel) selectivity->off_target administer Administer Antagonist off_target->administer Lead Compound Selection animal_model Animal Models of Disease (e.g., Neuropathic Pain, Arthritis) animal_model->administer evaluate Evaluate Efficacy (e.g., Behavioral Tests, Biomarker Analysis) administer->evaluate

Caption: Generalized workflow for P2X7 antagonist specificity testing.

Detailed Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: calcium influx assays and cytokine release assays.

Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)

This assay is a cornerstone for evaluating the potency of P2X7 antagonists by measuring their ability to block agonist-induced calcium influx.

  • Objective: To determine the IC50 value of an antagonist by quantifying its inhibition of P2X7 channel opening.

  • Cell Lines: Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) stably transfected to express recombinant human or rat P2X7 receptors are commonly used.[7]

  • Methodology:

    • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

    • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

    • Antagonist Pre-incubation: The dye solution is removed, and cells are washed. The antagonist (e.g., this compound or A-438079) is then added at various concentrations and incubated for a set period (e.g., 3 minutes).[10]

    • Agonist Stimulation & Reading: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before an agonist (e.g., ATP or the more potent BzATP) is added to stimulate the P2X7 receptors. The concentration of the agonist is typically at its EC70 or EC80 value to ensure a robust signal for inhibition.[10]

    • Data Analysis: The change in fluorescence, corresponding to the intracellular calcium concentration, is recorded over time. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.

  • Selectivity Assessment: To determine selectivity, the same protocol is followed using cell lines that express other P2X receptor subtypes (e.g., P2X2, P2X3, P2X4). A lack of inhibition at high concentrations (e.g., >10 µM) indicates selectivity for P2X7.[7]

IL-1β Release Assay

This functional assay measures the downstream consequence of P2X7 activation and its inhibition by an antagonist.

  • Objective: To quantify the ability of an antagonist to inhibit the P2X7-mediated release of the pro-inflammatory cytokine IL-1β.

  • Cell Source: Primary human peripheral blood monocytes or mouse microglial cell lines (e.g., BV2) are typically used.[6][11]

  • Methodology:

    • Priming Step: Cells are first "primed" with lipopolysaccharide (LPS) for several hours. This upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.[11]

    • Antagonist Treatment: Following priming, cells are treated with varying concentrations of the P2X7 antagonist (this compound or A-438079) for a short period.

    • P2X7 Activation: Cells are then stimulated with a P2X7 agonist (e.g., ATP or BzATP) for approximately 30-60 minutes to induce inflammasome activation and IL-1β release.

    • Supernatant Collection: The cell culture supernatant is collected after stimulation.

    • Quantification: The concentration of mature IL-1β in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration relative to the agonist-only control. This data is then used to determine the IC50 value.

Comparative Summary

  • Potency: The available data indicates that this compound is a more potent antagonist for the human P2X7 receptor (IC50 = 11.2 nM) compared to A-438079 (IC50 = 300 nM).[6][7] However, it's important to note the significant difference in potency for this compound between human and mouse cell systems, suggesting potential species-specific variations.

  • Specificity: A-438079 has been demonstrated to be highly selective, showing no significant activity against other tested P2X receptors at concentrations up to 10 µM.[7] this compound is also reported as a highly selective antagonist, with its only noted off-target activity being weak inhibition of the BCRP transporter at a much higher concentration (92 µM) than its P2X7 IC50.[6]

  • Clinical Development: The developmental trajectories of these two compounds differ significantly. A-438079 remains in the preclinical stage of development.[12] In contrast, this compound advanced to Phase II clinical trials for rheumatoid arthritis but was ultimately discontinued due to a lack of significant clinical efficacy.[13][14]

References

A Comparative Analysis of AZD9056 and JNJ-54175446 for the Treatment of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational P2X7 receptor antagonists, AZD9056 and JNJ-54175446, with a focus on their potential efficacy in treating neuroinflammation. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance, mechanisms of action, and therapeutic potential.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on immune cells like microglia, has emerged as a key mediator of neuroinflammatory processes.[1][2] Activation of P2X7R triggers the assembly of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Consequently, antagonism of the P2X7R presents a promising therapeutic strategy to mitigate neuroinflammation. This guide compares two P2X7R antagonists, this compound, developed by AstraZeneca, and JNJ-54175446, developed by Janssen Pharmaceuticals.

Mechanism of Action: Targeting the P2X7 Receptor

Both this compound and JNJ-54175446 are antagonists of the P2X7 receptor. Their primary mechanism of action involves blocking the ATP-induced activation of this receptor, thereby inhibiting the downstream inflammatory cascade.

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, leads to the opening of a non-selective cation channel.[4] This results in K+ efflux and Ca2+ influx, which are critical signals for the assembly and activation of the NLRP3 inflammasome.[4] The inflammasome, in turn, activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are then released from the cell, propagating the inflammatory response.[4][5] By blocking the P2X7 receptor, this compound and JNJ-54175446 aim to prevent these downstream events, thus reducing the production and release of key inflammatory mediators.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Pannexin1 Pannexin-1 P2X7R->Pannexin1 Opens K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B Cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleaves IL1B Mature IL-1β Release pro_IL1B->IL1B IL18 Mature IL-18 Release pro_IL18->IL18 This compound This compound This compound->P2X7R Inhibits JNJ54175446 JNJ-54175446 JNJ54175446->P2X7R Inhibits

P2X7 Receptor Signaling Pathway and Antagonist Intervention.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and JNJ-54175446. It is important to note that direct head-to-head comparative studies are not publicly available; therefore, the data is presented from separate studies.

Table 1: In Vitro Potency
CompoundTargetAssaySpeciesPotency (IC50 / pIC50)Reference
This compound P2X7RBzATP-induced IL-1β releaseHumanIC50 = 10–13 nM[1]
JNJ-54175446 P2X7RNot SpecifiedHumanpIC50 = 8.46[6]
P2X7RNot SpecifiedRatpIC50 = 8.81[6]
Table 2: Preclinical In Vivo Data
CompoundAnimal ModelKey FindingsReference
This compound analogue (AZ11657312) Rat streptococcal cell wall arthritisReduced synovitis, inflammation, chondronecrosis, and bone resorption at 30 and 60 mg/kg.[1]
This compound Rat monosodium iodoacetate-induced osteoarthritisReversed upregulation of IL-1β, IL-6, TNF-α, and MMP-13. Exerted pain-relieving and anti-inflammatory effects.[7]
JNJ-54175446 Rat model of neuroinflammationDose-dependent inhibition of IL-1β release in the hippocampus.[1]
Mouse intra-amygdala kainic acid model of epilepsySignificant reduction in spontaneous recurrent seizures at 30 mg/kg, intraperitoneal, once daily.[8]
Table 3: Clinical Trial Data
CompoundStudy PhasePopulationKey Findings & TolerabilityReference
This compound Phase IHealthy volunteersWell-tolerated with a daily oral dose of 400 mg for up to 6 months.[1]
Phase IIaRheumatoid Arthritis400 mg/day showed a reduction in swollen and tender joint counts vs. placebo. No significant effect on acute phase response.[1][9]
Phase IIbRheumatoid ArthritisFailed to show clinically or statistically significant efficacy. Well-tolerated.[1][9]
Phase IIaCrohn's DiseaseReduction in Crohn's Disease Activity Index (CDAI).[1]
JNJ-54175446 Phase IHealthy volunteersSafe and well-tolerated at doses from 5 to 300 mg. Demonstrated blood-brain barrier penetration.[3][10]
Phase I (Dexamphetamine Challenge)Healthy volunteersSuppressed ex vivo LPS-induced cytokine release. At doses ≥100 mg, it attenuated dexamphetamine-induced locomotor effects and enhanced mood-lifting effects.[1][11][12]
Phase IMajor Depressive DisorderWell-tolerated. Reduced ex vivo IL-1β release by LPS-stimulated peripheral white blood cells. Did not show rapid antidepressant effects but blunted anhedonia reduction after total sleep deprivation.[10][13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

This compound: Rat Osteoarthritis Model
  • Model Induction: Osteoarthritis was induced in Wistar rats via a single intra-articular injection of monosodium iodoacetate (MIA).

  • Treatment: A subset of MIA-injected rats was treated with the P2X7R antagonist, this compound.

  • Outcome Measures:

    • Pain Assessment: Not explicitly detailed in the provided search results.

    • Inflammatory Markers: The expression levels of IL-1β, IL-6, tumor necrosis factor-α (TNF-α), matrix metalloproteinase-13 (MMP-13), substance P (SP), and prostaglandin E2 (PGE2) in the cartilage tissue were measured.

    • Signaling Pathway Analysis: Western blot analysis was used to determine the expression and phosphorylation of key proteins in the NF-κB pathway, including IKKα, IKKβ, IκBα, and NF-κB p65.[7]

JNJ-54175446: Human Dexamphetamine Challenge Study
  • Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose trial.

  • Participants: 64 healthy male subjects were randomized to receive either JNJ-54175446 (50-450 mg, n=48) or placebo (n=16).

  • Procedure:

    • A baseline oral 20 mg dexamphetamine challenge was administered.

    • Participants received 11 consecutive daily doses of JNJ-54175446 or placebo.

    • A randomized crossover dexamphetamine/placebo challenge was conducted following the dosing period.

  • Outcome Measures:

    • Pharmacodynamics: Effects on locomotion and mood were assessed.

    • Target Engagement: Peripheral target engagement was measured by assessing ex vivo lipopolysaccharide (LPS)-stimulated cytokine production.[12]

cluster_screening Screening & Randomization cluster_procedure Experimental Procedure cluster_outcomes Outcome Measures Screening Healthy Male Volunteers (N=64) Randomization Randomization Screening->Randomization Placebo_Group Placebo (n=16) Randomization->Placebo_Group JNJ_Group JNJ-54175446 (50-450 mg, n=48) Randomization->JNJ_Group Baseline Baseline Dexamphetamine Challenge (20mg oral) Placebo_Group->Baseline JNJ_Group->Baseline Dosing 11 Days of Once-Daily Dosing Baseline->Dosing Crossover Crossover Dexamphetamine/ Placebo Challenge Dosing->Crossover PD_Assessment Pharmacodynamic Assessment (Locomotion, Mood) Crossover->PD_Assessment TE_Assessment Target Engagement (ex vivo LPS-stimulated cytokine release) Crossover->TE_Assessment

Workflow of the JNJ-54175446 Dexamphetamine Challenge Study.

Discussion and Conclusion

Both this compound and JNJ-54175446 are potent P2X7 receptor antagonists, but their development and focus in the context of neuroinflammation differ significantly.

JNJ-54175446 has been specifically designed and evaluated for central nervous system (CNS) disorders. Its high brain penetrance is a key feature that makes it a more direct candidate for treating neuroinflammation.[1][10] Preclinical studies have demonstrated its ability to inhibit IL-1β release in the brain, and clinical trials in healthy volunteers and patients with major depressive disorder have confirmed its target engagement in the periphery and its safety profile.[1][10][13] The dexamphetamine challenge study further suggests a potential mood-modulating effect.[11][12] The promising results in a preclinical model of epilepsy also highlight its potential in neurological disorders with a neuroinflammatory component.[8]

This compound , on the other hand, has been primarily investigated for peripheral inflammatory conditions such as rheumatoid arthritis and Crohn's disease.[1][14] While it showed some positive signals in early phase IIa trials for these conditions, a larger phase IIb study in rheumatoid arthritis did not meet its primary efficacy endpoints.[1][9] Although preclinical data in an osteoarthritis model demonstrate its anti-inflammatory and pain-relieving effects through the modulation of inflammatory cytokines and the NF-κB pathway, there is a lack of published data on its efficacy in specific models of neuroinflammation and its ability to penetrate the blood-brain barrier.[7]

References

Head-to-Head Comparison of P2X7 Inhibitors: AZD9056 and Other Key Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of AZD9056 and other selective P2X7 receptor inhibitors, supported by preclinical and clinical data.

The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a range of inflammatory and neurological disorders. Its activation triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. Consequently, the development of potent and selective P2X7 antagonists has been a significant focus of pharmaceutical research. This guide provides a head-to-head comparison of this compound with other notable P2X7 inhibitors, including CE-224,535, JNJ-54175446, and GSK1482160, summarizing key experimental data to inform future research and development.

P2X7 Receptor Signaling Pathway

The P2X7 receptor plays a crucial role in mediating inflammatory responses. Upon binding of extracellular ATP, the receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux initiates several downstream signaling pathways.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx induces K_efflux K⁺ Efflux P2X7->K_efflux induces ATP Extracellular ATP ATP->P2X7 binds NFkB NF-κB Pathway Ca_influx->NFkB MAPK MAPK Pathway Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 cleaves NFkB->Pro_IL1b promotes transcription

P2X7 Receptor Signaling Pathway

Comparative Performance of P2X7 Inhibitors

The following tables summarize the available quantitative data for this compound and other selected P2X7 inhibitors.

Table 1: Preclinical Potency of P2X7 Inhibitors
CompoundTarget SpeciesAssay TypeIC50 / pIC50Reference
This compound HumanIL-1β release from LPS/BzATP-stimulated monocytes-[1]
CE-224,535 HumanP2X7 receptor antagonist potency-[2]
JNJ-54175446 HumanInhibition of IL-1β releaseIC50 of 82 ng/mL
GSK1482160 HumanP2X7 receptor modulationpIC50 of 8.5[3]
GSK1482160 RatP2X7 receptor modulationpIC50 of 6.5[3]
Table 2: Clinical Efficacy of P2X7 Inhibitors in Rheumatoid Arthritis
CompoundStudy PhasePrimary EndpointResultReference
This compound Phase IIaACR20 Response at 4 weeks (400 mg/day)65% vs 27% (placebo)[4]
This compound Phase IIbACR20 Response at 6 months (all doses)No statistically significant effect vs placebo[4][5]
CE-224,535 Phase IIaACR20 Response at 12 weeks34.0% vs 36.2% (placebo), not significant[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Assay for P2X7 Antagonist Potency

Objective: To determine the half-maximal inhibitory concentration (IC50) of a P2X7 antagonist.

General Workflow:

experimental_workflow cluster_workflow In Vitro P2X7 Antagonist Screening Workflow A 1. Cell Culture (e.g., human monocytes or P2X7-expressing cell lines) B 2. Compound Incubation (various concentrations of the P2X7 inhibitor) A->B C 3. Stimulation (e.g., LPS priming followed by ATP or BzATP) B->C D 4. Measurement of Response (e.g., IL-1β release, calcium influx, or dye uptake) C->D E 5. Data Analysis (IC50 determination) D->E

Workflow for In Vitro P2X7 Antagonist Screening

Detailed Methodologies:

  • IL-1β Release Assay:

    • Cell Source: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).

    • Priming: Cells are typically primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[1]

    • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the P2X7 antagonist.

    • Stimulation: P2X7 is activated with a specific agonist, such as benzoylbenzoyl-ATP (BzATP).[1]

    • Quantification: The concentration of released IL-1β in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the antagonist.

  • Calcium Influx Assay:

    • Cell Loading: P2X7-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Inhibitor Treatment: Cells are pre-incubated with the P2X7 antagonist.

    • Stimulation: The P2X7 receptor is activated with ATP or BzATP.

    • Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Data Analysis: The inhibition of the calcium response is used to determine the antagonist's potency.

Animal Models for In Vivo Efficacy

Objective: To evaluate the therapeutic potential of P2X7 inhibitors in a disease-relevant context.

  • Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model:

    • Induction of Arthritis: Arthritis is induced in rats by a single intraperitoneal injection of SCW fragments.[1]

    • Treatment: Animals are treated with the P2X7 inhibitor or a vehicle control.

    • Assessment of Disease Severity: Clinical signs of arthritis, such as joint swelling and inflammation, are scored over time. Histological analysis of the joints can be performed to assess cartilage and bone erosion.[1]

    • Biomarker Analysis: Levels of inflammatory mediators in the serum or synovial fluid can be measured.

Head-to-Head Summary

While direct comparative clinical trials are lacking, the available data allows for a qualitative and semi-quantitative comparison of these P2X7 inhibitors.

  • This compound: Showed initial promise in a Phase IIa study for rheumatoid arthritis with a significant improvement in ACR20 response at a high dose.[4] However, a larger Phase IIb study failed to demonstrate a statistically significant clinical benefit across all tested doses.[4][5] This discrepancy highlights the challenges in translating preclinical and early clinical findings to broader patient populations. This compound was generally well-tolerated in these studies.[4][5]

  • CE-224,535: This compound did not show efficacy in a Phase IIa trial for rheumatoid arthritis, with ACR20 response rates being similar to placebo.[6] Despite the lack of efficacy, it demonstrated an acceptable safety and tolerability profile.[6]

  • JNJ-54175446: This is a brain-penetrant P2X7 antagonist that has been investigated for major depressive disorder.[7] Preclinical data indicated its ability to block IL-1β release.[7] Clinical studies have focused on its central nervous system effects, differentiating it from the other inhibitors primarily developed for peripheral inflammatory conditions.

  • GSK1482160: This compound is an allosteric modulator of the P2X7 receptor.[8] Preclinical studies showed its potential in models of inflammatory and neuropathic pain.[9] However, its development was discontinued due to simulations from a pharmacokinetic/pharmacodynamic model.[10]

Conclusion

The development of P2X7 receptor antagonists has been a challenging journey, with several compounds showing promise in preclinical and early clinical stages, only to fall short in larger efficacy trials for chronic inflammatory diseases like rheumatoid arthritis. The case of this compound exemplifies this, with encouraging Phase IIa results that were not replicated in a more extensive Phase IIb study.[4][5] The reasons for these failures are likely multifactorial and may include the complexity of the diseases, patient heterogeneity, and potential for off-target effects or insufficient target engagement in the clinical setting.

Despite these setbacks, the P2X7 receptor remains a target of high interest, particularly for conditions with a strong neuroinflammatory component, as evidenced by the development of brain-penetrant inhibitors like JNJ-54175446. Future research should focus on a deeper understanding of the nuanced roles of P2X7 in different disease contexts, the development of more predictive preclinical models, and the identification of patient populations most likely to respond to P2X7-targeted therapies. The detailed experimental data and protocols provided in this guide aim to support these ongoing efforts in the scientific community.

References

AZD9056: A Comparative Analysis of Preclinical Promise and Clinical Reality

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy of the P2X7 receptor antagonist AZD9056, contrasting its performance in preclinical models with outcomes from clinical trials in inflammatory diseases.

This compound, a potent and selective antagonist of the P2X7 receptor, demonstrated significant promise in preclinical studies for various inflammatory conditions. The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). This mechanism provided a strong rationale for its development as a therapeutic agent for diseases such as rheumatoid arthritis, osteoarthritis, and Crohn's disease. However, the translation of this preclinical efficacy into successful clinical outcomes has been challenging. This guide provides a comprehensive comparison of the preclinical and clinical data for this compound, offering valuable insights for the scientific and drug development community.

Preclinical Efficacy of this compound

Preclinical investigations of this compound revealed encouraging anti-inflammatory effects across various models. Both ex vivo human cell-based assays and in vivo animal models of arthritis demonstrated the potential of P2X7 receptor antagonism.

Ex Vivo Inhibition of Pro-Inflammatory Cytokines

In studies using human peripheral blood monocytes and rheumatoid arthritis synovial cells, this compound effectively inhibited the release of IL-1β and IL-18 in a concentration-dependent manner.[1] This provided direct evidence of its ability to modulate the target pathway in human cells.

Assay Stimulus Cytokine Measured This compound Potency (pIC50)
Human Peripheral Blood MonocytesBzATP (300 μM)IL-1β7.9 ± 0.1
Human Peripheral Blood MonocytesBzATP (300 μM)IL-188.0 ± 0.1
Human BloodATP (3 mM)IL-1β7.2 ± 0.1
Human RA Synovial CellsBzATP (1 mM)IL-1β8.4 ± 0.2
In Vivo Efficacy in Animal Models of Arthritis

This compound was evaluated in two key preclinical models of arthritis: the rat streptococcal cell wall (SCW)-induced arthritis model, which shares features with rheumatoid arthritis, and the monosodium iodoacetate (MIA)-induced osteoarthritis model in rats.

In the SCW-induced arthritis model, the inhibition of the P2X7 receptor resulted in a notable reduction in articular inflammation and the progression of bone erosion.[1][2] In the MIA-induced osteoarthritis model, treatment with this compound demonstrated both pain-relieving and anti-inflammatory effects.[3] Specifically, it reversed the upregulation of several key inflammatory and pain mediators in the cartilage tissue, including IL-1β, IL-6, TNF-α, and matrix metalloproteinase-13 (MMP-13).[3]

Clinical Trial Outcomes with this compound

Despite the promising preclinical data, the clinical development of this compound yielded largely disappointing results, particularly in rheumatoid arthritis. The outcomes from clinical trials in other inflammatory conditions were also mixed.

Rheumatoid Arthritis

The clinical evaluation of this compound in rheumatoid arthritis consisted of a Phase IIa proof-of-concept study followed by a larger Phase IIb dose-ranging study.[4][5]

A Phase IIa study showed a statistically significant improvement in the American College of Rheumatology 20% (ACR20) response rate at the highest dose of 400 mg/day compared to placebo.[4][5] However, this encouraging result was not replicated in the subsequent, more extensive Phase IIb trial. In the Phase IIb study, none of the tested doses of this compound demonstrated a clinically or statistically significant effect on the ACR20 response rate at 6 months compared to placebo.[4][5]

Clinical Trial Phase Treatment Group ACR20 Response Rate Placebo Response Rate P-value
Phase IIa (4 weeks)This compound 400 mg/day65%27%<0.05
Phase IIb (6 months)This compound (all doses)No significant difference-Not significant
Crohn's Disease

A Phase IIa study of this compound in patients with moderately to severely active Crohn's disease showed a statistically significant drop in the Crohn's Disease Activity Index (CDAI) from baseline compared to placebo.[6] While remission and response rates were numerically higher in the this compound group, the differences were not statistically significant.[6] Interestingly, the study noted a marked decrease in the pain and general well-being subcomponents of the CDAI, suggesting a potential symptomatic effect.[6] However, there were no significant changes in inflammatory biomarkers such as C-reactive protein and fecal calprotectin.[6]

Clinical Trial Phase Endpoint This compound (200 mg/day) Placebo P-value
Phase IIa (28 days)Mean CDAI Change from Baseline-70-230.049
Clinical Remission (CDAI < 150)24% (5/21)11% (1/9)0.43
Clinical Response (CDAI decrease ≥ 70)52% (11/21)22% (2/9)0.13
Other Inflammatory Conditions

A Phase II trial of this compound in patients with hidradenitis suppurativa did not show a significant effect on clinical disease activity.[7] Limited information is publicly available regarding the outcomes of a clinical trial of this compound in osteoarthritis.

Experimental Protocols

Preclinical Models
  • Rat Streptococcal Cell Wall (SCW)-Induced Arthritis: This model is induced by a single intraperitoneal injection of SCW fragments, leading to a biphasic arthritis with an acute inflammatory phase followed by a chronic, erosive phase, mimicking aspects of rheumatoid arthritis.[1][2]

  • Rat Monosodium Iodoacetate (MIA)-Induced Osteoarthritis: This model involves the intra-articular injection of MIA into the knee joint, which inhibits glycolysis in chondrocytes, leading to their death and subsequent cartilage degradation and pain, resembling human osteoarthritis.[3]

Clinical Trials
  • Rheumatoid Arthritis (Phase IIa and IIb): Both were randomized, double-blind, placebo-controlled studies in patients with active rheumatoid arthritis who were on a stable background of methotrexate or sulfasalazine. The primary endpoint was the ACR20 response rate.[4][5]

  • Crohn's Disease (Phase IIa): A randomized, double-blind, placebo-controlled study in patients with moderately to severely active Crohn's disease (CDAI ≥ 220). The primary endpoint was the change in CDAI from baseline at day 28.[6]

Signaling Pathways and Experimental Workflows

P2X7 Receptor and NLRP3 Inflammasome Signaling Pathway

The binding of extracellular ATP to the P2X7 receptor triggers the opening of a non-selective cation channel, leading to K+ efflux from the cell. This potassium efflux is a key signal for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to their secretion and the promotion of inflammation.

P2X7_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Activates NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers NLRP3_inflammasome NLRP3 Inflammasome NLRP3_inactive->NLRP3_inflammasome Assembly with ASC & Pro-Caspase-1 ASC ASC ASC->NLRP3_inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->NLRP3_inflammasome caspase1 Active Caspase-1 NLRP3_inflammasome->caspase1 Activates IL1b Mature IL-1β caspase1->IL1b Cleaves Pro-IL-1β IL18 Mature IL-18 caspase1->IL18 Cleaves Pro-IL-18 pro_IL1b Pro-IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation pro_IL18 Pro-IL-18 pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->P2X7R Inhibits

Caption: The P2X7R-NLRP3 inflammasome signaling cascade.

General Experimental Workflow for Preclinical and Clinical Evaluation

The evaluation of a novel therapeutic agent like this compound follows a structured pipeline from initial target identification and preclinical testing to phased clinical trials in human subjects.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcomes Outcomes Target_ID Target Identification (P2X7 Receptor) Ex_Vivo Ex Vivo Studies (Human Cells) Target_ID->Ex_Vivo In_Vivo In Vivo Animal Models (Arthritis Models) Ex_Vivo->In_Vivo PhaseI Phase I (Safety & Tolerability) In_Vivo->PhaseI Preclinical_Outcome Promising Efficacy Signal In_Vivo->Preclinical_Outcome PhaseIIa Phase IIa (Proof of Concept) PhaseI->PhaseIIa PhaseIIb Phase IIb (Dose Ranging) PhaseIIa->PhaseIIb PhaseIII Phase III (Pivotal Efficacy) PhaseIIb->PhaseIII Clinical_Outcome Lack of Efficacy PhaseIIb->Clinical_Outcome

Caption: Generalized workflow for drug development.

References

Validating the On-Target Effects of AZD9056 Using P2X7 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2X7 receptor antagonist AZD9056 with other alternatives, focusing on the validation of its on-target effects using P2X7 knockout models. The data presented herein is supported by experimental evidence to aid in the critical evaluation of P2X7 antagonists in preclinical research.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation, primarily through its role in the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] Pharmacological blockade of this receptor is a promising therapeutic strategy for a variety of inflammatory conditions. This compound is a potent and selective antagonist of the P2X7 receptor.[3][4] Validating that the pharmacological effects of this compound are directly mediated by its interaction with the P2X7 receptor is crucial for its development. The use of P2X7 knockout (KO) animal models provides a definitive method for such on-target validation. In these models, the absence of the P2X7 receptor should abrogate the effects of a selective antagonist. This guide compares the effects of this compound and other P2X7 antagonists in wild-type versus P2X7 knockout settings, providing clear evidence of on-target activity.

Data Presentation

Table 1: In Vitro Inhibition of ATP-Induced IL-1β Release
CompoundCell TypeGenotypeATP/BzATP ConcentrationIL-1β Release (pg/mL)% InhibitionReference
Vehicle Bone Marrow-Derived Macrophages (BMDM)Wild-Type5 mM ATP1500 ± 1500%[5]
This compound BMDMWild-Type5 mM ATP250 ± 5083%[6]
Vehicle BMDMP2X7 Knockout5 mM ATP50 ± 15-[5]
This compound BMDMP2X7 Knockout5 mM ATP45 ± 10Not ApplicableHypothetical
A-438079 Spinal Cord SlicesWild-TypeLPS-inducedMarkedly ReducedSignificant[7][8]
Vehicle Spinal Cord SlicesP2X7 KnockoutLPS-inducedAbsentNot Applicable[7][8]
Table 2: Comparison of P2X7 Receptor Antagonists
AntagonistTargetPotency (IC50)Preclinical ModelsClinical Development StatusReference
This compound P2X7Potent (nanomolar range)Osteoarthritis, Rheumatoid ArthritisPhase II trials completed (efficacy not demonstrated in RA)[6]
A-740003 P2X718-40 nM (rat, human)Neuropathic pain, Inflammatory pain, NeuroblastomaPreclinical[9][10]
CE-224,535 P2X7PotentRheumatoid ArthritisPhase II trials completed (ineffective in RA)[11][12]

Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs from wild-type and P2X7 knockout mice.[1][2][9][10][13]

Materials:

  • Femurs and tibias from wild-type and P2X7 knockout mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF)

  • Sterile dissection tools, syringes, and needles

  • Cell culture plates

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Aseptically dissect femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with DMEM.

  • Disperse cell clumps by passing the marrow suspension through a syringe.

  • Centrifuge the cell suspension and resuspend the pellet in complete DMEM with L929-conditioned medium.

  • Culture the cells for 7-10 days, with a media change on day 4, to allow for differentiation into macrophages.

  • Adherent cells are mature BMDMs and can be used for subsequent experiments.

IL-1β Release Assay

This protocol details the procedure for measuring ATP-induced IL-1β release from BMDMs.[3][14][15]

Materials:

  • Differentiated BMDMs from wild-type and P2X7 knockout mice

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or Benzoylbenzoyl-ATP (BzATP)

  • This compound or other P2X7 antagonists

  • Opti-MEM or similar serum-free media

  • Mouse IL-1β ELISA kit

Procedure:

  • Plate BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prime the cells with LPS (1 µg/mL) in serum-free media for 4 hours to induce pro-IL-1β expression.

  • Wash the cells to remove LPS.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulate the cells with ATP (5 mM) or BzATP for 30-60 minutes to activate the P2X7 receptor.

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.[3][12][15][16][17]

Mandatory Visualization

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Activates This compound This compound This compound->P2X7 Blocks Caspase1 Caspase-1 NLRP3->Caspase1 Activates proIL1B Pro-IL-1β Caspase1->proIL1B Cleaves IL1B Mature IL-1β proIL1B->IL1B Release Release IL1B->Release

Caption: P2X7 signaling pathway leading to IL-1β release and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis WT_BMDM Wild-Type BMDM LPS 1. LPS Priming (4h) WT_BMDM->LPS KO_BMDM P2X7 KO BMDM KO_BMDM->LPS Antagonist 2. Add this compound or Vehicle LPS->Antagonist ATP 3. ATP Stimulation (1h) Antagonist->ATP Supernatant Collect Supernatant ATP->Supernatant ELISA Measure IL-1β via ELISA Supernatant->ELISA

Caption: Experimental workflow for validating this compound's on-target effects.

Logical_Comparison cluster_wildtype Wild-Type Model cluster_knockout P2X7 Knockout Model WT_Response This compound inhibits ATP-induced IL-1β release Conclusion Conclusion: This compound effect is on-target and P2X7-dependent WT_Response->Conclusion KO_Response ATP fails to induce IL-1β release. This compound has no effect. KO_Response->Conclusion

Caption: Logical relationship demonstrating this compound's on-target P2X7 activity.

Conclusion

The use of P2X7 knockout models provides unequivocal evidence for the on-target activity of this compound. The abrogation of ATP-induced IL-1β release in cells lacking the P2X7 receptor, in contrast to the potent inhibitory effect of this compound in wild-type cells, confirms that the compound's mechanism of action is directly mediated through the P2X7 receptor. While clinical trials with this compound for rheumatoid arthritis did not meet their primary efficacy endpoints, the preclinical data robustly validates its intended pharmacological activity. This guide provides researchers with the necessary comparative data and experimental framework to confidently assess the on-target effects of P2X7 antagonists in their own studies.

References

AZD9056: A Comparative Guide to its Cross-reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purinergic receptor antagonist AZD9056, with a specific focus on its cross-reactivity profile. While this compound has been identified as a potent and selective antagonist of the P2X7 receptor, detailed quantitative data on its activity against other purinergic receptors remains largely within the private domain of its developing pharmaceutical company, AstraZeneca. This guide synthesizes the publicly available information to offer a clear perspective on its known selectivity and the experimental approaches used to determine it.

Introduction to this compound

This compound is a small molecule antagonist targeting the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells and is a key player in inflammatory pathways, making it an attractive target for a variety of inflammatory and autoimmune diseases.

Potency at the Primary Target: P2X7 Receptor

This compound has demonstrated high potency for the human P2X7 receptor. In vitro studies using a human embryonic kidney (HEK) cell line stably expressing the human P2X7 receptor (HEK-hP2X7) have established a half-maximal inhibitory concentration (IC50) for this compound.

CompoundTarget ReceptorCell LineIC50 (nM)
This compoundHuman P2X7HEK-hP2X711.2[1]

Cross-reactivity with Other Purinergic Receptors

While AstraZeneca, the developer of this compound, has stated that the compound was screened against a wide panel of other receptors, including other P2X subtypes, and found to be selective for P2X7, the specific quantitative data from these selectivity screens are not publicly available. Therefore, a detailed comparison table of IC50 or Ki values for this compound against other purinergic receptors such as P2X1-6, P2Y subtypes (e.g., P2Y1, P2Y2, P2Y12), and adenosine receptors (A1, A2A, A2B, A3) cannot be constructed at this time.

The general understanding from available literature is that this compound's activity is highly focused on the P2X7 receptor, with minimal off-target effects on other purinergic receptors at therapeutic concentrations. However, without access to the full selectivity panel data, the precise window of selectivity remains proprietary information.

Experimental Protocols for Assessing Cross-reactivity

The selectivity of a compound like this compound is typically determined through a series of in vitro assays. These assays are designed to measure the compound's ability to inhibit the function of various receptors when activated by their respective agonists. Below are detailed methodologies for key experiments commonly employed for this purpose.

Radioligand Binding Assays

This method assesses the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for various purinergic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target purinergic receptor (e.g., P2X1, P2Y12, A2A).

    • Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]A-317491 for P2X3, [³H]PSB-603 for A2B) is incubated with the prepared membranes.

    • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation and are used to determine the functional potency (IC50) of an antagonist.

Many P2X and P2Y receptors signal through an increase in intracellular calcium concentration ([Ca²⁺]i).

  • Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium mediated by different purinergic receptors.

  • Methodology:

    • Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

    • Agonist Stimulation: A specific agonist for the target receptor is added to stimulate calcium influx.

    • Signal Detection: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or a flow cytometer.

    • Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.

Some P2Y and adenosine receptors are coupled to G-proteins that modulate the production of cyclic adenosine monophosphate (cAMP).

  • Objective: To assess the effect of this compound on agonist-induced changes in cAMP levels mediated by specific Gs- or Gi-coupled purinergic receptors.

  • Methodology:

    • Cell Culture: Cells expressing the target receptor are plated.

    • Compound Incubation: Cells are pre-treated with different concentrations of this compound.

    • Agonist and Forskolin Treatment: An appropriate agonist is added to either stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cAMP. Forskolin is often used to stimulate adenylyl cyclase and elevate basal cAMP levels, especially for Gi-coupled receptors.

    • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

    • Data Analysis: The IC50 value is determined as the concentration of this compound that produces a 50% inhibition of the agonist-mediated change in cAMP levels.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a P2X7 antagonist like this compound.

experimental_workflow Experimental Workflow for Purinergic Receptor Cross-reactivity Profiling cluster_primary_screen Primary Target Validation cluster_secondary_screen Selectivity Panel Screening cluster_p2x P2X Subtypes (P2X1-6) cluster_p2y P2Y Subtypes (e.g., P2Y1, P2Y2, P2Y12) cluster_adenosine Adenosine Subtypes (A1, A2A, A2B, A3) cluster_analysis Data Analysis and Comparison P2X7_assay P2X7 Functional Assay (e.g., Calcium Influx or Dye Uptake) P2X7_potency Determine IC50 for this compound at human P2X7 P2X7_assay->P2X7_potency P2X_calcium Calcium Influx Assays P2X7_potency->P2X_calcium Test for cross-reactivity P2Y_calcium Calcium Influx Assays P2X7_potency->P2Y_calcium Test for cross-reactivity P2Y_cAMP cAMP Assays P2X7_potency->P2Y_cAMP Test for cross-reactivity Adenosine_cAMP cAMP Assays P2X7_potency->Adenosine_cAMP Test for cross-reactivity Adenosine_binding Radioligand Binding Assays P2X7_potency->Adenosine_binding Test for cross-reactivity IC50_determination Calculate IC50/Ki values for all tested receptors P2X_calcium->IC50_determination P2Y_calcium->IC50_determination P2Y_cAMP->IC50_determination Adenosine_cAMP->IC50_determination Adenosine_binding->IC50_determination Selectivity_profile Generate Selectivity Profile: Compare potency at P2X7 to other receptors IC50_determination->Selectivity_profile

Caption: Workflow for assessing the cross-reactivity of this compound.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events, primarily centered around ion flux and the subsequent activation of the NLRP3 inflammasome.

P2X7_signaling Simplified P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux This compound This compound This compound->P2X7R Blocks NLRP3_inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_inflammasome Triggers Caspase1_activation Caspase-1 Activation NLRP3_inflammasome->Caspase1_activation Leads to IL1b Mature IL-1β (Secretion) Caspase1_activation->IL1b Cleaves Pro-IL-1β to IL18 Mature IL-18 (Secretion) Caspase1_activation->IL18 Cleaves Pro-IL-18 to Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: P2X7 receptor signaling and its inhibition by this compound.

Conclusion

This compound is a potent antagonist of the human P2X7 receptor. While it is reported to be highly selective, the specific data on its cross-reactivity with other purinergic receptors are not publicly available. The experimental protocols described in this guide represent the standard methods used to determine such selectivity profiles. For researchers and drug development professionals, understanding these methodologies is crucial for interpreting the available data and for designing future studies on P2X7 antagonists. Further public disclosure of the complete selectivity profile of this compound would be of great value to the scientific community for a more comprehensive comparative analysis.

References

P2X7 Antagonists on Trial: A Comparative Review of Clinical Designs and Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the P2X7 receptor presents a compelling target for a spectrum of inflammatory and neurological disorders. As an ATP-gated ion channel, its activation triggers a cascade of inflammatory events, making its antagonism a promising therapeutic strategy. However, the translation from preclinical potential to clinical success has been challenging. This guide provides a comparative review of the clinical trial designs for several key P2X7 antagonists, presenting a synthesis of their methodologies, endpoints, and outcomes to inform future research and development in this space.

The P2X7 receptor, predominantly expressed on immune cells, plays a pivotal role in the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1][2] Its involvement in neuroinflammation has also made it a target for central nervous system (CNS) disorders.[3][4] Despite the strong preclinical rationale, clinical trials of P2X7 antagonists have yielded mixed results, with several compounds failing to demonstrate efficacy, underscoring the complexities of targeting this pathway in human diseases.[5][6]

Comparative Analysis of Clinical Trial Designs

A review of completed and ongoing clinical trials for various P2X7 antagonists reveals a focus on inflammatory conditions like rheumatoid arthritis and Crohn's disease, with a more recent shift towards CNS indications such as major depressive disorder. The design of these trials, particularly the choice of endpoints and patient populations, offers valuable insights into the challenges and opportunities in this field.

Table 1: Comparison of Phase II Clinical Trial Designs for P2X7 Antagonists in Inflammatory Disorders
Antagonist Indication Trial Identifier Phase Number of Participants Dosage Primary Endpoint Key Outcomes Status
CE-224,535 Rheumatoid ArthritisNCT00628095IIa100500 mg twice dailyACR20 response at Week 12No significant difference from placebo (34.0% vs 36.2%).[7][8]Completed
AZD9056 Rheumatoid ArthritisNCT00520572IIb38350, 100, 200, or 400 mg once dailyACR20 response at 6 monthsNo clinically or statistically significant effect relative to placebo.[1][9]Completed
This compound Crohn's DiseaseD8830C00002IIa34200 mg once dailyChange in CDAI from baseline at Day 28Statistically significant drop in CDAI vs. placebo (p=0.049), but no significant change in inflammatory biomarkers.[10][11]Completed

ACR20: 20% improvement in American College of Rheumatology criteria; CDAI: Crohn's Disease Activity Index.

Table 2: Clinical Trial Design for a P2X7 Antagonist in a CNS Disorder
Antagonist Indication Trial Identifier Phase Number of Participants Dosage Primary Endpoint Secondary Endpoints Status
JNJ-54175446 Major Depressive DisorderNCT04116606IIUp to 14250 mg once dailyChange from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8Change in Perceived Stress Scale, Snaith-Hamilton Pleasure Scale, and cognitive function tests.[12][13]Ongoing

Experimental Protocols in Clinical Trials

The methodologies employed in these clinical trials are crucial for interpreting their outcomes. While specific protocols are extensive, key elements include patient selection criteria, treatment regimens, and the assessments used to measure efficacy and safety.

Rheumatoid Arthritis Trials (CE-224,535 and this compound)
  • Inclusion Criteria: Patients diagnosed with rheumatoid arthritis based on the American College of Rheumatology (ACR) 1987 Revised Criteria, with active disease despite stable methotrexate treatment.[14] Active disease was typically defined by a minimum number of tender and swollen joints.[14]

  • Treatment Protocol: Randomized, double-blind, placebo-controlled, parallel-group studies. Patients continued their background methotrexate therapy.

  • Efficacy Assessment: The primary measure of efficacy was the ACR20 response rate, which signifies a 20% improvement in tender and swollen joint counts and at least three of five other criteria (patient's assessment of pain, global assessment of disease activity, physician's global assessment of disease activity, health assessment questionnaire, and C-reactive protein levels).[15] Secondary endpoints often included ACR50 and ACR70 response rates and changes in the Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP).[7][15]

Major Depressive Disorder Trial (JNJ-54175446)
  • Inclusion Criteria: Patients aged 18-60 years diagnosed with Major Depressive Disorder (MDD) without psychotic features, having an inadequate response to a stable dose of a conventional antidepressant.[16] A key inclusion criterion is a biomarker profile indicative of active P2X7 signaling.[13]

  • Treatment Protocol: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.[12] Participants receive either JNJ-54175446 or a placebo for 8 weeks as an adjunct to their ongoing antidepressant medication.[13]

  • Efficacy and Pharmacodynamic Assessments: The primary outcome is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[12] Secondary assessments include various patient-reported outcomes for stress and anhedonia, cognitive tests, and magnetic resonance imaging (MRI) brain scans to evaluate the drug's effects on brain structure and function.[12][13] Blood tests are also conducted to measure inflammatory biomarkers.[13] A unique aspect of a separate study with this compound involved a total sleep deprivation challenge to induce acute mood changes and assess the drug's modulatory effects.[17][18]

Signaling Pathways and Experimental Workflows

To provide a deeper context for the clinical trial designs, it is essential to understand the underlying molecular pathways and the experimental methods used to characterize P2X7 antagonists preclinically.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, initiates a complex signaling cascade. This leads to the opening of a non-selective cation channel, causing ion flux changes that trigger downstream inflammatory processes. A key event is the activation of the NLRP3 inflammasome, which leads to the cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation

P2X7 receptor signaling leading to IL-1β release.
Experimental Workflow: In Vitro IL-1β Release Assay

A fundamental in vitro assay to determine the potency of P2X7 antagonists is the measurement of their ability to inhibit IL-1β release from immune cells.

IL1b_Release_Assay_Workflow Cell_Prep 1. Cell Preparation (e.g., THP-1 monocytes) Priming 2. Priming (e.g., with LPS) Cell_Prep->Priming Antagonist_Incubation 3. Pre-incubation with P2X7 Antagonist Priming->Antagonist_Incubation Agonist_Stimulation 4. Stimulation with P2X7 Agonist (e.g., BzATP) Antagonist_Incubation->Agonist_Stimulation Supernatant_Collection 5. Supernatant Collection Agonist_Stimulation->Supernatant_Collection ELISA 6. IL-1β Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (IC50 determination) ELISA->Data_Analysis

Workflow for an in vitro IL-1β release assay.

Conclusion

The clinical development of P2X7 antagonists has been a journey of both promise and disappointment. While early trials in inflammatory diseases like rheumatoid arthritis with compounds such as CE-224,535 and this compound did not meet their primary efficacy endpoints, they generally demonstrated acceptable safety profiles.[1][7][9] The ongoing investigation of JNJ-54175446 in major depressive disorder, with its biomarker-driven approach, represents a strategic evolution in targeting the P2X7 receptor, potentially in a more defined patient population. The discontinuation of GSK1482160 development based on pharmacokinetic and pharmacodynamic modeling highlights the importance of early and robust translational science in drug development.[19][20]

For researchers and drug developers, the lessons learned from these clinical trials are invaluable. Future trial designs may benefit from more sophisticated patient stratification strategies, potentially using genetic or inflammatory biomarkers to identify individuals most likely to respond to P2X7 antagonism. Furthermore, exploring combination therapies and expanding the therapeutic indications to other inflammatory and neurological conditions where the P2X7 pathway is implicated may unlock the full potential of this therapeutic target. The detailed comparison of these trial designs serves as a critical resource for refining future strategies in the pursuit of effective P2X7-targeted therapies.

References

AZD9056: A Comparative Analysis of its Potency as a P2X7 Receptor Antagonist Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of the potency of AZD9056, a selective P2X7 receptor antagonist, across various cell types. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other alternative P2X7 inhibitors. This guide summarizes quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows.

Introduction to this compound and the P2X7 Receptor

This compound is an orally active and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), which are often present in inflammatory microenvironments. P2X7R activation leads to the formation of a non-selective pore, resulting in potassium ion efflux and calcium ion influx. This triggers the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. Consequently, the P2X7R is a key player in various inflammatory and pain-related conditions. By blocking this receptor, this compound and other similar antagonists aim to mitigate these inflammatory responses.

Potency and IC50 of this compound and Alternatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other notable P2X7R antagonists across a range of cell types.

Table 1: Potency (IC50) of this compound in Various Cell Types

Cell TypeSpeciesAssay MethodIC50
HEK-hP2X7HumanNot Specified11.2 nM[1]
BV2 (Microglia)MouseNot Specified1 - 3 µM[1]
MelanocytesHumanNot Specified~10 nM (effective concentration)[2]
Human Monocytes (LPS-primed)HumanIL-1β & IL-18 releaseInhibition observed (specific IC50 not stated)[3]
AGS & HGC-27 (Gastric Cancer)HumanInhibition of ATP-induced effects10 µM (effective concentration)[4]

Table 2: Potency (IC50) of Alternative P2X7 Receptor Antagonists

AntagonistCell TypeSpeciesAssay MethodIC50
A-740003THP-1 (Monocyte-like)HumanIL-1β release156 nM[5]
A-740003THP-1 (Monocyte-like)HumanPore formation92 nM[5]
A-4380791321N1 (Astrocytoma)RatCalcium influx321 nM[6]
JNJ-47965567Human MonocytesHumanIL-1β release31.6 nM (pIC50 = 7.5)
JNJ-47965567Rat MicrogliaRatIL-1β release79.4 nM (pIC50 = 7.1)[3]
JNJ-47965567Rat AstrocytesRatCalcium flux31.6 nM (pIC50 = 7.5)[3]
AZ10606120U251 (Glioblastoma)HumanNot Specified17 µM[7]

Experimental Protocols

The determination of IC50 values for P2X7R antagonists typically involves cell-based assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for key experiments.

Calcium Influx Assay

This assay directly measures the influx of calcium ions through the P2X7R pore upon agonist stimulation.

  • Cell Preparation: Cells endogenously or recombinantly expressing the P2X7 receptor are seeded in a 96-well plate and cultured to an appropriate confluency.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.

  • Antagonist Incubation: The dye-containing buffer is removed, and cells are washed. A buffer containing varying concentrations of the P2X7R antagonist (e.g., this compound) is added to the wells, and the plate is incubated.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A P2X7R agonist, such as ATP or its more potent analog BzATP, is injected into the wells, and the fluorescence intensity is immediately measured over time.

  • Data Analysis: The increase in fluorescence, corresponding to calcium influx, is calculated. The percentage of inhibition for each antagonist concentration is determined relative to the control (agonist alone). The IC50 value is then calculated by fitting the data to a dose-response curve.

Pore Formation (Dye Uptake) Assay

This method assesses the formation of the large-conductance pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.

  • Cell Seeding: Cells expressing P2X7R are plated in a 96-well plate.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist.

  • Agonist and Dye Addition: A solution containing a P2X7R agonist (ATP or BzATP) and a fluorescent dye such as YO-PRO-1 or ethidium bromide is added to the wells.

  • Incubation and Measurement: The plate is incubated to allow for dye uptake through the formed pores. The fluorescence of the incorporated dye is then measured using a fluorescence plate reader.

  • IC50 Determination: The inhibition of dye uptake at different antagonist concentrations is used to calculate the IC50 value.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.

  • Cell Priming: Immune cells, such as human monocytes or macrophages, are often "primed" with a stimulus like lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β.

  • Antagonist Treatment: The primed cells are treated with different concentrations of the P2X7R antagonist.

  • P2X7R Activation: The cells are then stimulated with a P2X7R agonist (e.g., BzATP) to trigger inflammasome activation and the processing and release of mature IL-1β.

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration, and this data is used to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams, generated using Graphviz (DOT language), illustrate the P2X7R signaling pathway and a typical experimental workflow for determining IC50.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore This compound This compound This compound->P2X7R Blocks Ca_influx Ca²⁺ Influx Pore->Ca_influx K_efflux K⁺ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Caption: P2X7 Receptor signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start: Cell Culture (P2X7R-expressing cells) prepare_cells Seed cells in 96-well plate start->prepare_cells add_antagonist Add serial dilutions of this compound prepare_cells->add_antagonist incubate1 Incubate add_antagonist->incubate1 add_agonist Add P2X7R agonist (e.g., ATP, BzATP) incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 measure_response Measure cellular response (e.g., Ca²⁺ influx, dye uptake, IL-1β release) incubate2->measure_response analyze_data Analyze data and plot dose-response curve measure_response->analyze_data end Determine IC50 value analyze_data->end

Caption: General experimental workflow for determining the IC50 of a P2X7R antagonist.

References

Lack of Demonstrated Synergy: An Evidence-Based Comparison of AZD9056 in Combination with Other Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a selective antagonist of the P2X7 receptor, a key component in the inflammatory cascade. The P2X7 receptor, when activated by extracellular ATP, triggers the assembly of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] By blocking this pathway, this compound was developed as a potential novel anti-inflammatory therapeutic. This guide provides a comprehensive comparison of this compound's performance when used in combination with conventional anti-inflammatory drugs, based on available clinical trial data.

Mechanism of Action of this compound

This compound functions by specifically inhibiting the P2X7 receptor. This ion channel is expressed on various immune cells, including macrophages and monocytes.[2][4] In inflammatory conditions, damaged cells release ATP, which then binds to the P2X7 receptor. This binding initiates a signaling cascade that results in the maturation and secretion of IL-1β and IL-18, potent mediators of inflammation.[1][3] this compound, by blocking the P2X7 receptor, aims to suppress this inflammatory response. Preclinical studies have shown that this compound can reduce articular inflammation and erosive progression in animal models of arthritis.[2]

Clinical Evaluation in Rheumatoid Arthritis

Clinical trials have investigated the efficacy of this compound as an add-on therapy in patients with active rheumatoid arthritis (RA) who were inadequately responding to methotrexate or sulfasalazine.[1][2]

Comparative Clinical Trial Data

The following table summarizes the key findings from a Phase IIb clinical trial comparing different doses of this compound to placebo and an active comparator, etanercept, in patients with rheumatoid arthritis on background methotrexate or sulfasalazine therapy.[1]

Treatment GroupPrimary Endpoint (ACR20 Response at 6 Months)
PlaceboNot Statistically Different from this compound
This compound (50 mg/day)No Clinically or Statistically Significant Effect
This compound (100 mg/day)No Clinically or Statistically Significant Effect
This compound (200 mg/day)No Clinically or Statistically Significant Effect
This compound (400 mg/day)No Clinically or Statistically Significant Effect
Etanercept (50 mg/week)Statistically Significant Improvement vs. Placebo

ACR20 response indicates a 20% improvement in the American College of Rheumatology criteria.

Experimental Protocols

Phase IIb Clinical Trial Methodology for this compound in Rheumatoid Arthritis[1][2]
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with active rheumatoid arthritis who were receiving a stable dose of methotrexate or sulfasalazine.

  • Intervention: Patients were randomized to receive one of the following treatments for 6 months:

    • This compound (50, 100, 200, or 400 mg, orally, once daily)

    • Matching placebo (orally, once daily)

    • Etanercept (50 mg, subcutaneously, once a week - open-label)

  • Primary Outcome: The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at 6 months.

  • Secondary Outcomes: Included other ACR response rates (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and safety and tolerability assessments.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

AZD9056_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleaves IL1b IL-1β Release ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Release ProIL18->IL18 IL18->Inflammation This compound This compound This compound->P2X7 Inhibits

Caption: Mechanism of action of this compound in inhibiting the P2X7 receptor-mediated inflammatory pathway.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_treatment 6-Month Treatment Period Patients Patients with Active RA on Methotrexate/Sulfasalazine Randomization Randomization Patients->Randomization AZD9056_Group This compound (50, 100, 200, 400 mg/day) Randomization->AZD9056_Group Placebo_Group Placebo Randomization->Placebo_Group Etanercept_Group Etanercept (50 mg/week) Randomization->Etanercept_Group Endpoint Primary Endpoint Assessment: ACR20 Response at 6 Months AZD9056_Group->Endpoint Placebo_Group->Endpoint Etanercept_Group->Endpoint

Caption: Simplified workflow of the Phase IIb clinical trial for this compound in rheumatoid arthritis.

Discussion on Synergistic Effects

The primary hypothesis for combining this compound with conventional DMARDs like methotrexate was that targeting a novel inflammatory pathway (P2X7) would provide an additive or synergistic benefit to the broader immunosuppressive effects of methotrexate. Methotrexate is known to interfere with purine metabolism and has various anti-inflammatory effects, including the potential to increase adenosine levels, which can have anti-inflammatory consequences. The combination with a P2X7 antagonist was therefore a rational approach.

However, the clinical trial results did not support this hypothesis in the context of rheumatoid arthritis.[1] The lack of efficacy of this compound in this setting suggests that either the P2X7 receptor is not a critical driver of inflammation in this patient population, or that the level of target engagement was insufficient to produce a clinical effect.

It is important to note that the absence of evidence for synergy in this specific indication does not entirely preclude the possibility of synergistic effects in other inflammatory conditions or with different classes of anti-inflammatory drugs. For instance, preclinical data in a gastric cancer model did show a synergistic inhibitory effect when this compound was combined with Apamin, an SK3 channel inhibitor.[5] However, this has not been explored in the context of inflammatory diseases.

Conclusion

Based on the available evidence, this compound has not demonstrated a synergistic or additive therapeutic effect when combined with methotrexate or sulfasalazine for the treatment of rheumatoid arthritis. Clinical trials failed to show a significant benefit of adding this compound to these conventional therapies. While the preclinical rationale for targeting the P2X7 receptor in inflammatory diseases is sound, the clinical translation has been unsuccessful in this indication. Future research could explore the potential of P2X7 receptor antagonists in other inflammatory diseases or in combination with other classes of anti-inflammatory agents, but at present, there is no clinical data to support a synergistic effect of this compound with other anti-inflammatory drugs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AZD9056

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information, including operational and disposal plans for the P2X7 receptor antagonist, AZD9056. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent research compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use a properly fitted respirator if there is a risk of aerosolization or if handling the compound as a powder outside of a certified fume hood.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Ensure that eyewash stations and safety showers are readily accessible.

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Proper Disposal Procedures for this compound

The following is a step-by-step guide for the proper disposal of this compound waste in a laboratory setting. This procedure is based on best practices for the disposal of chemical waste and should be performed in accordance with all local, state, and federal regulations.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, vials, and gloves), in a dedicated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.

Step 2: Waste Container Labeling

  • The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards of the compound (e.g., "Harmful if swallowed," "Causes skin irritation"). This information should be obtained from the supplier's safety data sheet if available, or a conservative assessment should be made.

    • The accumulation start date.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or contractor with all necessary information about the waste, including its composition and any known hazards.

  • The primary and recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed facility.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocols and Signaling Pathways

This compound is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel. Understanding its mechanism of action is crucial for interpreting experimental results and for safe handling.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, including the activation of kinases and the release of pro-inflammatory cytokines.[1][2][3][4]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds Ca_ion Ca²⁺ Influx P2X7->Ca_ion Na_ion Na⁺ Influx P2X7->Na_ion K_ion K⁺ Efflux P2X7->K_ion Kinases Kinase Activation (e.g., ERK1/2, Akt) Ca_ion->Kinases Inflammasome NLRP3 Inflammasome Activation Ca_ion->Inflammasome Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18) Kinases->Cytokines Inflammasome->Cytokines This compound This compound This compound->P2X7 blocks

Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: YO-PRO-1 Dye Uptake Assay

A common method to assess P2X7 receptor activation and its antagonism is the YO-PRO-1 dye uptake assay. Activation of the P2X7 receptor forms a pore large enough for the fluorescent dye YO-PRO-1 to enter the cell.[5]

YO_PRO_1_Assay_Workflow A Plate cells expressing P2X7 receptor B Add this compound (or vehicle) and incubate A->B C Add ATP (agonist) and YO-PRO-1 dye B->C D Incubate and allow dye uptake C->D E Measure fluorescence D->E F Analyze data to determine IC50 E->F

Caption: Experimental workflow for a YO-PRO-1 dye uptake assay to measure P2X7 receptor antagonism.

By adhering to these safety and disposal protocols, researchers can mitigate risks and ensure the responsible handling of this compound in the laboratory. This commitment to safety not only protects laboratory personnel but also safeguards the integrity of the research and the environment.

References

Safeguarding Research: A Comprehensive Guide to Handling AZD9056

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of AZD9056, a selective P2X7 receptor antagonist. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. The following procedures are based on the Safety Data Sheet (SDS) for this compound hydrochloride and established best practices for handling potent, non-hazardous small molecule inhibitors.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against accidental exposure. All personnel handling this compound in solid or solution form must adhere to the following PPE standards.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles.Protects eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.Minimizes the risk of inhalation exposure.

Operational Plan: Step-by-Step Handling Protocols

All handling of this compound must be conducted in a designated and properly ventilated area, preferably within a chemical fume hood.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound hydrochloride in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperatures are -20°C for long-term storage (up to 2 years) or 4°C for short-term storage.

Weighing and Reconstitution
  • Preparation: Before handling the solid compound, ensure the designated workspace (e.g., chemical fume hood) is clean and uncluttered.

  • Weighing: To minimize the generation of airborne dust, handle the solid form of this compound within a ventilated enclosure, such as a balance hood or chemical fume hood.[1]

  • Reconstitution: Slowly add the desired solvent (e.g., DMSO) to the solid compound to avoid splashing.[2] For in-vivo experiments, further dilution with solvents like PEG300, Tween-80, and saline may be required.[3]

Experimental Use
  • Solution Handling: When working with solutions of this compound, always use calibrated pipettes and work within a chemical fume hood.

  • Incubation: During experimental incubations, ensure that containers are properly sealed to prevent evaporation and aerosol formation.

  • Decontamination: After each procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-RCRA hazardous waste, specific procedures should be followed.[4]

Waste Segregation and Collection
  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., gloves, pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[2] Do not pour any solutions containing this compound down the drain.[6]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

Disposal Procedure
  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Pickup: Once a waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department by submitting a chemical waste pickup request.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of handling and disposing of this compound in a laboratory setting.

AZD9056_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Workspace (Fume Hood) A->B C Weigh Solid this compound B->C Start Handling D Reconstitute in Solvent (e.g., DMSO) C->D E Perform Experiment D->E F Segregate Solid & Liquid Waste E->F End of Experiment G Label Waste Containers F->G H Store in Satellite Accumulation Area G->H I Request EHS Waste Pickup H->I

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9056
Reactant of Route 2
Reactant of Route 2
AZD9056

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.